Heptadecan-9-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptadecan-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h17H,3-16,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHBQRJOHIHZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3241-20-1 | |
| Record name | Heptadecan-9-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 9-Aminoheptadecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Aminoheptadecane, a 17-carbon long-chain aliphatic amine, holds significant potential in various research and development sectors, including its use as a hydrophobic tail in the synthesis of novel surfactants, and as a component in the development of lipid nanoparticles for drug delivery. This technical guide provides a comprehensive overview of the primary synthetic pathways for 9-aminoheptadecane, with a focus on detailed experimental protocols and quantitative data. The synthesis of the key precursor, 9-heptadecanone, is also detailed. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
The synthesis of long-chain aliphatic amines is a critical process in organic chemistry, with applications ranging from materials science to pharmaceuticals. 9-Aminoheptadecane, with its C17 backbone, possesses unique physicochemical properties that make it a valuable building block for creating molecules with specific hydrophobic characteristics. This guide will explore the most viable synthetic routes to this compound, providing detailed methodologies to facilitate its preparation in a laboratory setting.
Synthesis of the Precursor: 9-Heptadecanone
The most common and efficient precursor for the synthesis of 9-aminoheptadecane is 9-heptadecanone. This symmetrical ketone can be synthesized through several methods, with two prominent routes being the reaction of an acyl chloride with a Grignard reagent and the oxidation of the corresponding secondary alcohol.
Synthesis of 9-Heptadecanone from Nonanoyl Chloride and Octylmagnesium Bromide
This classic Grignard reaction provides a reliable method for the formation of a carbon-carbon bond, leading to the desired ketone.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq). A solution of 1-bromooctane (1.0 eq) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of octylmagnesium bromide.
-
Reaction with Acyl Chloride: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of nonanoyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 9-heptadecanone.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 1-Bromooctane | 193.13 | 1.0 |
| Magnesium | 24.31 | 1.2 |
| Nonanoyl Chloride | 162.66 | 1.0 |
| Diethyl Ether | 74.12 | Solvent |
| Ammonium Chloride | 53.49 | Quenching Agent |
Table 1: Reactants and reagents for the synthesis of 9-heptadecanone via Grignard reaction.
Synthesis of 9-Heptadecanone from 9-Heptadecanol
The oxidation of the secondary alcohol, 9-heptadecanol, offers another efficient route to 9-heptadecanone.
Experimental Protocol:
-
Oxidation: To a solution of 9-heptadecanol (1.0 eq) in a suitable solvent such as dichloromethane or acetone, a solution of an oxidizing agent like pyridinium chlorochromate (PCC) (1.5 eq) or a Jones oxidation reagent is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to afford pure 9-heptadecanone.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 9-Heptadecanol | 256.47 | 1.0 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 1.5 |
| Dichloromethane | 84.93 | Solvent |
Table 2: Reactants and reagents for the synthesis of 9-heptadecanone via oxidation of 9-heptadecanol.
Synthesis of 9-Aminoheptadecane
The primary methods for the synthesis of 9-aminoheptadecane from 9-heptadecanone are reductive amination and the Leuckart reaction.
Reductive Amination of 9-Heptadecanone
Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes. This can be achieved through a one-pot reaction or in a stepwise manner. A common approach involves the use of a reducing agent in the presence of an ammonia source.
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: A high-pressure autoclave is charged with 9-heptadecanone (1.0 eq), a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of a hydrogenation catalyst such as Raney Nickel or Palladium on carbon (Pd/C).
-
Amination and Reduction: The autoclave is sealed, purged with nitrogen, and then filled with ammonia gas to a desired pressure. Subsequently, hydrogen gas is introduced to the desired reaction pressure. The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for several hours. The progress of the reaction is monitored by GC-MS.
-
Work-up and Purification: After cooling to room temperature, the autoclave is carefully depressurized. The catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The crude 9-aminoheptadecane can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 9-Heptadecanone | 254.46 | 1.0 |
| Ammonia | 17.03 | Excess |
| Hydrogen | 2.02 | Excess |
| Raney Nickel or Pd/C | - | Catalyst |
| Ethanol | 46.07 | Solvent |
Table 3: Reactants and reagents for the reductive amination of 9-heptadecanone.
Leuckart Reaction of 9-Heptadecanone
The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using ammonium formate or formamide as both the ammonia source and the reducing agent.
Experimental Protocol:
-
Reaction: A mixture of 9-heptadecanone (1.0 eq) and a significant excess of ammonium formate (e.g., 5-10 eq) is heated to a high temperature (typically 160-185 °C) in a reaction vessel equipped with a distillation apparatus to remove water formed during the reaction. The reaction is heated for several hours until the formation of the intermediate formamide is complete.
-
Hydrolysis: The reaction mixture is cooled, and the intermediate N-(heptadecan-9-yl)formamide is hydrolyzed by heating with an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
Work-up and Purification: After hydrolysis, the reaction mixture is cooled and made basic with a strong base. The liberated 9-aminoheptadecane is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, washed with water and brine, and dried over an anhydrous salt. The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
| 9-Heptadecanone | 254.46 | 1.0 |
| Ammonium Formate | 63.06 | 5.0 - 10.0 |
| Hydrochloric Acid or Sodium Hydroxide | 36.46 or 40.00 | For Hydrolysis |
Table 4: Reactants and reagents for the Leuckart reaction of 9-heptadecanone.
Visualization of Synthesis Pathways
The following diagrams illustrate the key synthesis pathways described in this guide.
Caption: Synthesis pathways for the precursor, 9-heptadecanone.
Caption: Primary synthesis pathways for 9-Aminoheptadecane.
Purification and Characterization
Purification of the final product, 9-aminoheptadecane, is crucial to obtain a high-purity compound suitable for its intended applications.
-
Vacuum Distillation: This is the preferred method for purifying liquid long-chain amines. The high boiling point of 9-aminoheptadecane necessitates distillation under reduced pressure to prevent decomposition.
-
Recrystallization of the Salt: The amine can be converted to its hydrochloride or other salt, which can then be purified by recrystallization from a suitable solvent system. The pure amine can be regenerated by treatment with a base.
Characterization of 9-aminoheptadecane is typically performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching and bending vibrations of the primary amine group.
-
Gas Chromatography (GC): To determine the purity of the final product.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the long alkyl chains and a characteristic signal for the proton on the carbon bearing the amino group. A broad singlet for the NH₂ protons. |
| ¹³C NMR | A specific number of signals corresponding to the 17 carbon atoms in the molecule. |
| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of 9-aminoheptadecane (255.49 g/mol ). |
| IR (neat) | N-H stretching vibrations in the range of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹. |
Table 5: Expected analytical data for 9-aminoheptadecane.
Conclusion
This technical guide has outlined the primary and most effective synthetic pathways for the preparation of 9-aminoheptadecane. By providing detailed experimental protocols for the synthesis of both the target molecule and its key precursor, 9-heptadecanone, this document serves as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug development. The successful synthesis and purification of 9-aminoheptadecane will enable further exploration of its potential in a variety of scientific and industrial applications.
An In-depth Technical Guide to Heptadecan-9-amine (CAS: 3241-20-1) for Drug Development Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heptadecan-9-amine, a long-chain aliphatic amine, presents significant opportunities in the field of drug development, primarily as a functional excipient and a key component in advanced drug delivery systems. While direct therapeutic applications have yet to be extensively documented, its physicochemical properties make it an ideal candidate for enhancing the bioavailability of certain drug classes. This guide provides a comprehensive overview of this compound, its chemical and physical characteristics, and a detailed exploration of its potential application as a pro-drug moiety to improve the cellular uptake of phosphonate-containing drugs. This document also outlines detailed experimental protocols and conceptual workflows to aid researchers in harnessing the potential of this versatile molecule.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its application in pharmaceutical formulations. The following table summarizes key quantitative data available for this compound.
| Property | Value | Reference |
| CAS Number | 3241-20-1 | [1] |
| Molecular Formula | C₁₇H₃₇N | [1] |
| Molecular Weight | 255.49 g/mol | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Boiling Point | 120 °C at 0.1 mmHg | [3] |
| Purity | >96.0% (GC) | |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place under inert gas | |
| Solubility | Information not widely available, but its long alkyl chain suggests solubility in organic solvents and limited solubility in aqueous media. | |
| Reactivity | The primary amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes). |
Core Application in Drug Development: A Pro-Drug Approach for Phosphonate Drugs
A significant challenge in the development of phosphonate-containing drugs is their poor cell permeability due to their anionic nature at physiological pH. One promising strategy to overcome this is the use of pro-drugs, where the phosphonate group is temporarily masked to facilitate cell entry. Long-chain aliphatic amines, such as this compound, are excellent candidates for this purpose.
The primary amine of this compound can be reacted with a phosphonate drug to form a phosphonoamidate linkage. This linkage neutralizes the negative charge of the phosphonate, increasing the lipophilicity of the molecule and thereby enhancing its ability to cross cell membranes. Once inside the cell, the phosphonoamidate bond can be cleaved by intracellular enzymes, such as phosphoramidases, to release the active phosphonate drug.
Proposed Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of a this compound-phosphonate pro-drug.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis and evaluation of a this compound-based pro-drug.
Synthesis of a this compound-Phosphonate Pro-drug
This protocol outlines a general method for the synthesis of a phosphonoamidate pro-drug.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Dioctylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioctylamine, also known as di-n-octylamine or 1-octanamine, N-octyl-, is a secondary amine with the chemical formula C₁₆H₃₅N. It consists of two eight-carbon alkyl chains (octyl groups) attached to a central nitrogen atom. This structure imparts significant lipophilicity to the molecule, making it a valuable intermediate in various industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of the physical and chemical properties of dioctylamine, along with general experimental protocols for its synthesis and purification, and visualizations of key processes. While the user initially inquired about "1-Octylnonylamine," the preponderance of available scientific data points towards Dioctylamine as the compound of significant interest in research and development.
Physical and Chemical Properties
The physical and chemical characteristics of dioctylamine are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.
Physical Properties of Dioctylamine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₅N | |
| Molecular Weight | 241.46 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Amine-like, fishy | [1] |
| Melting Point | 13-16 °C (55.4-60.8 °F) | [2] |
| Boiling Point | 297-298 °C (567-568 °F) at 760 mmHg | |
| Density | 0.799 g/mL at 25 °C | |
| Vapor Pressure | 0.01 mmHg at 20 °C | |
| Vapor Density | 8.3 (vs air) | |
| Refractive Index (n20/D) | 1.4432 | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. |
Chemical Properties and Safety Information
| Property | Description | Reference(s) |
| Chemical Structure | A secondary amine with two n-octyl chains attached to the nitrogen atom. | |
| Reactivity | Reacts with strong oxidizing agents and acids. Can be used as a reactant in the synthesis of ionic liquids and perylene photosensitizers. | |
| Stability | Stable under normal conditions. Combustible. | |
| Incompatibilities | Strong oxidizing agents, acids. | |
| Hazard Statements | Harmful if swallowed. Causes severe skin burns and eye damage. Very toxic to aquatic life with long-lasting effects. | |
| Safety Precautions | Use personal protective equipment such as gloves, safety goggles, and a respirator. Handle in a well-ventilated area. |
Experimental Protocols
Synthesis of Dioctylamine
A common method for the synthesis of secondary amines like dioctylamine is the alkylation of a primary amine with an alkyl halide. Another approach is reductive amination.
General Protocol for Synthesis via Alkylation:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octylamine (the primary amine) in a suitable solvent such as acetonitrile.
-
Addition of Reagents: Add a base, such as potassium carbonate, to the solution. Then, slowly add an equimolar amount of 1-bromooctane (the alkyl halide).
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash with the solvent. The filtrate, containing the crude dioctylamine, is then concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography.
Purification of Dioctylamine
Fractional Distillation (General Procedure):
Fractional distillation is effective for separating liquids with close boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.
-
Distillation: Heat the crude dioctylamine in the flask. The vapor will rise through the fractionating column, and the component with the lower boiling point will preferentially move up the column.
-
Collection: The purified dioctylamine will condense and be collected in the receiving flask. The distillation should be carried out under reduced pressure to lower the boiling point and prevent decomposition.
Column Chromatography (General Procedure):
For the purification of amines, silica gel chromatography can be employed, often with the addition of a small amount of a basic modifier to the eluent to prevent peak tailing.
-
Column Packing: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude dioctylamine in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. A small percentage of triethylamine (0.1-1%) is often added to the eluent to improve the separation of amines.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure dioctylamine.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dioctylamine.
Mandatory Visualizations
General Workflow for Synthesis and Purification of Dioctylamine
References
Heptadecan-9-amine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Heptadecan-9-amine is a chemical compound that requires careful handling due to its corrosive nature. This guide provides a comprehensive overview of the necessary safety and handling precautions for laboratory and research professionals. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the appropriate mitigation strategies.
Hazard Identification and Classification
This compound is classified as a corrosive substance. The primary hazards are severe skin burns and serious eye damage.[1][2][3] This is reflected in its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classification.
GHS Classification:
-
Skin Corrosion/Irritation, Category 1B (H314: Causes severe skin burns and eye damage)
-
Serious Eye Damage/Eye Irritation, Category 1 (H318: Causes serious eye damage)
Signal Word: Danger
Hazard Pictogram:
-
GHS05: Corrosion
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for safe storage and handling.
| Property | Value | Source |
| Molecular Formula | C17H37N | |
| Molecular Weight | 255.49 g/mol | |
| Appearance | Colorless to light yellow to light orange clear liquid | |
| Boiling Point | 120 °C at 0.1 mmHg | |
| Density | 0.8093 g/cm³ at 24 °C | |
| Refractive Index | 1.4460 to 1.4500 | |
| pKa | 11.09 ± 0.35 (Predicted) | |
| Flash Point | 147 °C |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE).
-
Wash hands thoroughly after handling.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store locked up.
-
The recommended storage temperature is room temperature, in a cool and dark place (<15°C).
-
Store under an inert gas as the compound is air-sensitive.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Double gloving is recommended. | Protects against skin contact. Acrylate monomers can penetrate standard latex or vinyl gloves, and while this is not an acrylate, the principle of using appropriate chemical-resistant gloves applies. |
| Eye Protection | Chemical splash goggles or a face shield. | Prevents eye irritation and serious damage from splashes. |
| Skin and Body Protection | Laboratory coat. | Protects against skin contact. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | Avoids inhalation of vapors and prevents respiratory irritation. |
First Aid Measures
In the event of exposure, immediate action is critical. The following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor. |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |
Experimental Protocols
While specific experimental protocols for the toxicity testing of this compound are not publicly available, the GHS classifications suggest that standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals were likely followed. These include:
-
OECD Test Guideline 404 for acute dermal irritation/corrosion.
-
OECD Test Guideline 405 for acute eye irritation/corrosion.
These protocols involve the application of the substance to the skin or eyes of laboratory animals under controlled conditions to observe for signs of irritation or corrosion.
Spill and Disposal Procedures
Spill Management:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Do not let the product enter drains.
Waste Disposal:
-
Dispose of contents/container to an approved waste disposal plant. Disposal must be in accordance with local, state, and federal regulations.
Visual Guides
Laboratory Safety Workflow for Handling this compound
Caption: General laboratory workflow for safely handling chemical compounds.
First Aid Procedures for this compound Exposure
Caption: First aid response to different routes of exposure.
References
Heptadecan-9-amine: A Technical Guide to its Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecan-9-amine (C₁₇H₃₇N) is a long-chain aliphatic primary amine with a molecular weight of 255.5 g/mol .[1] Its significant non-polar character, owing to the 17-carbon chain, largely dictates its physical and chemical properties, including its solubility. This technical guide provides a comprehensive overview of the solubility of this compound, addresses the current landscape of available data, and offers a detailed experimental protocol for its quantitative determination. This information is critical for applications in materials science, where it is used as a capping agent for quantum dots and for the functionalization of graphene, as well as in drug development as a synthon for complex lipid-based delivery systems.[2]
Solubility Profile of this compound
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the fundamental principles of chemical solubility—"like dissolves like"—and data for analogous long-chain amines, a reliable qualitative profile can be established.[3][4][5] The long, non-polar alkyl chain of this compound is the dominant structural feature, suggesting poor solubility in polar solvents like water and increasing solubility in non-polar organic solvents.
Primary fatty amines are generally very poorly soluble in water in their free, non-protonated form. The presence of the amine group allows for hydrogen bonding, but the large hydrophobic carbon chain prevents significant interaction with water molecules. Conversely, in acidic aqueous solutions, the amine group will be protonated to form an ammonium salt, which dramatically increases water solubility.
The expected solubility in various organic solvents is summarized in the table below. This profile is inferred from the behavior of similar long-chain amines and the reported solubility of a derivative, heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, which is known to be soluble in solvents like DMSO, ethanol, and chloroform.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large non-polar C17 alkyl chain dominates the molecule's character, limiting solubility in highly polar solvents. Solubility may increase slightly in alcohols compared to water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents have a moderate polarity and can engage in dipole-dipole interactions without the strong hydrogen-bonding network of protic solvents, allowing for better solvation of the large alkyl chain. |
| Non-Polar | Toluene, Hexane, Diethyl Ether, Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble | The non-polar nature of these solvents readily accommodates the long hydrophobic alkyl chain of this compound through van der Waals forces. |
| Lipids | Corn oil, Mineral oil | Highly Soluble | The lipophilic nature of this compound ensures high miscibility with lipids and oils. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Objective:
To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (>96% purity)
-
Selected solvent (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with airtight seals
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. An excess of the amine should be visibly present as a separate phase to ensure saturation.
-
Securely seal the vial to prevent any solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved amine has stabilized.
-
-
Sample Separation:
-
After equilibration, remove the vial from the shaker and let it stand undisturbed at the same constant temperature to allow the undissolved amine to settle.
-
To ensure complete separation of the excess solid or liquid amine, centrifuge the vial at a moderate speed.
-
-
Sample Extraction and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining particulate matter.
-
Dilute the filtered sample with the same solvent to a concentration suitable for the analytical method being used. Record the dilution factor accurately.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known this compound concentrations in the same solvent.
-
-
Data Calculation and Reporting:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
The experiment should be repeated at least three times to ensure reproducibility. The final solubility should be reported as the mean of these measurements, along with the standard deviation.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
Biological activities of long-chain aliphatic amines
An In-depth Technical Guide to the Biological Activities of Long-Chain Aliphatic Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of long-chain aliphatic amines (LCAAs), a versatile class of organic compounds characterized by a hydrocarbon chain of eight or more carbon atoms linked to a nitrogen-containing functional group.[1] Their amphiphilic nature, with a hydrophobic alkyl chain and a hydrophilic amine group, underpins their diverse applications in industrial and biomedical fields.[1] This document details their mechanisms of action, presents quantitative data on their biological effects, provides detailed experimental protocols for key assays, and visualizes complex pathways and workflows.
Antimicrobial Activity
Long-chain aliphatic amines exhibit significant antimicrobial properties against a broad spectrum of bacteria and fungi. Their primary mechanism of action involves the disruption of the microbial cell membrane, leading to leakage of intracellular components and cell death. The cationic amine headgroup interacts with the negatively charged components of the bacterial cell membrane, while the hydrophobic tail penetrates the lipid bilayer, causing disorganization and increased permeability.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Long-Chain Aliphatic Amines
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Laurixamine | Staphylococcus aureus ATCC 29213 | 2 | [2] |
| Laurixamine | Escherichia coli ATCC 25922 | 8 | [2] |
| Laurixamine | Pseudomonas aeruginosa ATCC 27853 | 16 | [2] |
| Laurixamine | Enterococcus faecalis ATCC 29212 | 4 | |
| Laurixamine | Streptococcus pneumoniae ATCC 49619 | 1 | |
| N-Alkyl Betaine (C16) | Staphylococcus aureus | 61 µM | |
| N-Alkyl Betaine (C16) | Escherichia coli | 120 µM | |
| N-Alkyl-N,N-Dimethylamine Oxide (C14) | Staphylococcus aureus | 62 µM | |
| N-Alkyl-N,N-Dimethylamine Oxide (C14) | Escherichia coli | 31 µM | |
| C14-I- Quaternary Ammonium Salt | Staphylococcus aureus CIP 4.83 | < 0.5 | |
| C14-I- Quaternary Ammonium Salt | Escherichia coli CIP 53126 | 2 |
Cytotoxicity
The cytotoxic effects of long-chain aliphatic amines are closely related to their chemical structure, particularly the length of the alkyl chain. Generally, cytotoxicity increases with chain length up to a certain point, after which a "cutoff effect" is observed, likely due to reduced solubility and bioavailability.
Table 2: Cytotoxicity Data for Selected Aliphatic Amines
| Compound/Amine Class | Test System | Endpoint | Value | Reference |
| Aliphatic Amines (general) | Tetrahymena pyriformis (48h) | IGC50 | log IGC50⁻¹ = 0.72(log KOW) - 1.64 | |
| Aliphatic Amines (general) | Pimephales promelas (96h) | LC50 | log LC50⁻¹ = 0.80(log KOW) - 1.80 | |
| Monoamines | Human Diploid Fibroblasts | Minimum Inhibitory Concentration | Regression curve derived based on carbon number | |
| Diamines | Human Diploid Fibroblasts | Minimum Inhibitory Concentration | Regression curve derived based on carbon number |
Modulation of Signaling Pathways
Long-chain aliphatic amines, due to their ability to interact with and partition into cell membranes, can modulate the function of membrane-bound proteins such as G-protein coupled receptors (GPCRs) and ion channels. This modulation can occur through direct binding to allosteric sites or by altering the lipid environment of the protein.
G-Protein Coupled Receptor (GPCR) Signaling
LCAAs may act as allosteric modulators of GPCRs. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site for the endogenous ligand), causing a conformational change that can enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the receptor's response to the endogenous agonist. Given the structural diversity of LCAAs, they have the potential to interact with various GPCRs, influencing downstream signaling cascades such as the adenylyl cyclase/cAMP pathway or the phospholipase C/IP3-DAG pathway.
Caption: Hypothesized GPCR signaling modulation by a long-chain aliphatic amine.
Ion Channel Interaction
Polyamines, which are structurally related to LCAAs, are known to interact with and modulate the activity of various ion channels, particularly potassium channels. They can act as pore blockers, physically occluding the channel and preventing ion flow, or they can modulate channel gating. This interaction is often voltage-dependent. It is plausible that LCAAs exert similar effects on ion channels, which could contribute to their biological activities, including their effects on excitable cells like neurons and muscle cells.
Enzyme Inhibition
The structural features of long-chain aliphatic amines make them potential candidates for enzyme inhibitors. The amine group can participate in hydrogen bonding and electrostatic interactions within the active site of an enzyme, while the long alkyl chain can engage in hydrophobic interactions.
Table 3: Enzyme Inhibition by Aliphatic Amines
| Amine/Derivative | Enzyme | Inhibition Type | Ki/IC50 | Reference |
| 4-amino-1-naphthol | Lysine (K) acetyltransferase 8 (KAT8) | Potent Inhibitor | Ki values determined for free and acetylated enzyme | |
| Various | Data not readily available in searches |
Note: Specific Ki or IC50 values for long-chain aliphatic amines against a broad range of enzymes are not well-documented in the initial search results. Further targeted studies are needed to populate this area.
Drug Delivery: The Pro-drug Approach
Long-chain aliphatic amines are utilized as pro-drug moieties to enhance the cellular permeability of drugs that are otherwise poorly absorbed, such as phosphonates. The anionic charge of the phosphonate group is masked by forming a phosphonoamidate bond with the amine, creating a more lipophilic pro-drug that can more easily cross cell membranes. Once inside the cell, the P-N bond is cleaved by intracellular enzymes, such as phosphoramidases, releasing the active drug.
Caption: Workflow of LCAA-phosphonate prodrug activation within a cell.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of long-chain aliphatic amines by measuring the metabolic activity of cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Test compound (LCAA)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the LCAA in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the LCAA. Include a vehicle control (medium with the solvent used to dissolve the LCAA) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.
References
Methodological & Application
Application Notes and Protocols for Surface Modification with 9-Aminoheptadecane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the surface modification of substrates using 9-Aminoheptadecane to create self-assembled monolayers (SAMs). Such functionalized surfaces are of significant interest in biomedical research and drug development due to their potential to influence cellular adhesion, proliferation, and differentiation. The protocols outlined below cover substrate preparation, SAM formation, and subsequent characterization.
Introduction
Surface modification with alkylamines, such as 9-Aminoheptadecane, allows for the creation of surfaces with tailored chemical and physical properties. The primary amine group at the head of the molecule can interact with various substrates, while the long alkyl chain forms a densely packed, organized monolayer. These amine-terminated surfaces are known to positively influence cell behavior, making them excellent candidates for use in tissue engineering, medical implant development, and as substrates for studying cellular signaling. Amine groups can promote cell adhesion due to their positive charge at physiological pH, which can attract negatively charged biomolecules.
Data Presentation: Characterization of 9-Aminoheptadecane SAMs
While specific experimental data for 9-Aminoheptadecane SAMs is not extensively available in the literature, the following table summarizes the expected quantitative data based on typical values for long-chain alkylamine SAMs. These values can serve as a benchmark for characterization.
| Parameter | Expected Value for 9-Aminoheptadecane SAM | Characterization Technique |
| Advancing Contact Angle (Water) | 60-80° | Contact Angle Goniometry |
| Ellipsometric Thickness | 1.8 - 2.5 nm | Spectroscopic Ellipsometry |
| Surface Roughness (RMS) | < 1 nm | Atomic Force Microscopy (AFM) |
| N 1s Binding Energy | ~400 eV | X-ray Photoelectron Spectroscopy (XPS) |
Note: The expected contact angle is lower than that of a purely hydrophobic surface due to the presence of the terminal amine groups. The thickness is consistent with a monolayer of a C17 molecule. The surface is expected to be smooth, and the N 1s peak in the XPS spectrum confirms the presence of the amine groups.
Experimental Protocols
Substrate Preparation
The quality of the SAM is highly dependent on the cleanliness and preparation of the substrate. Common substrates for alkylamine SAMs include silicon wafers (with a native oxide layer), glass, and mica.
a. Solvent Cleaning:
-
Place the substrates in a beaker containing absolute ethanol.
-
Sonicate for 15 minutes to remove organic contaminants.
-
Rinse thoroughly with deionized (DI) water.
b. Piranha Etching (for silicon and glass substrates): CAUTION: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Prepare the piranha solution by slowly adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid.
-
Immerse the cleaned substrates in the piranha solution for 10-15 minutes.
-
Remove the substrates and rinse extensively with DI water.
c. Final Rinse and Drying:
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the substrates immediately for SAM formation to prevent re-contamination.
SAM Formation
a. Solution Preparation:
-
Prepare a 1 mM solution of 9-Aminoheptadecane in a suitable solvent such as absolute ethanol or toluene. For example, dissolve 2.55 mg of 9-Aminoheptadecane in 10 mL of solvent.
-
To ensure the dissolution of the long-chain amine, sonicate the solution for 5-10 minutes.
b. Immersion:
-
Place the clean, dry substrates in a container.
-
Pour the 9-Aminoheptadecane solution into the container, ensuring the substrates are fully submerged.
-
To prevent the introduction of contaminants from the air, it is recommended to perform this step in an inert atmosphere (e.g., a glove box filled with nitrogen or argon).
-
Seal the container and allow it to stand for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.
c. Rinsing and Drying:
-
After the incubation period, remove the substrates from the solution with clean tweezers.
-
Rinse the substrates thoroughly with the pure solvent (ethanol or toluene) to remove any physisorbed molecules.
-
Perform a final rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
Characterization of the SAM
a. Contact Angle Goniometry: This technique is used to measure the hydrophobicity/hydrophilicity of the modified surface. A water droplet is placed on the surface, and the contact angle is measured.
b. X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and confirm the presence of the amine groups. A high-resolution scan of the N 1s region should show a peak at approximately 400 eV.
c. Atomic Force Microscopy (AFM): AFM is used to visualize the topography of the SAM. A high-quality SAM should have a smooth, uniform surface with a low root-mean-square (RMS) roughness.
Mandatory Visualizations
Caption: Experimental workflow for surface modification and characterization.
Caption: Potential cell signaling pathways activated by amine-terminated surfaces.
Application Notes and Protocols: Heptadecan-9-amine in the Synthesis of Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecan-9-amine, a branched long-chain primary amine, is emerging as a critical component in the synthesis of advanced electronic materials. While specific literature detailing its use is nascent, its structural similarity to well-established capping agents like oleylamine suggests a significant role in controlling the nucleation, growth, and surface passivation of semiconductor nanocrystals, particularly perovskite quantum dots. These materials are at the forefront of next-generation optoelectronic devices, including light-emitting diodes (LEDs), solar cells, and photodetectors.
This document provides detailed application notes and experimental protocols based on the established use of analogous long-chain amines in the synthesis of high-quality perovskite quantum dots. The information herein is intended to guide researchers in exploring the potential of this compound as a novel capping agent for tuning the optoelectronic properties of these advanced materials.
Application Notes: The Role of Long-Chain Amines in Perovskite Quantum Dot Synthesis
Long-chain alkylamines, such as this compound, play a multifaceted role in the colloidal synthesis of perovskite quantum dots (QDs). Their primary functions include:
-
Surface Passivation: The amine group coordinates with under-coordinated metal cations (e.g., Pb²⁺) on the surface of the nanocrystals. This passivates surface trap states that would otherwise act as non-radiative recombination centers, thereby enhancing the photoluminescence quantum yield (PLQY) and overall device efficiency.
-
Size and Shape Control: The bulky alkyl chains of the amine ligands provide steric hindrance, which controls the growth rate of the nanocrystals. By modulating the concentration and chain length of the amine, the final size and shape of the quantum dots can be tuned, allowing for precise control over their emission wavelength due to the quantum confinement effect.
-
Colloidal Stability: The long, nonpolar alkyl chains extend into the solvent, providing colloidal stability and preventing the aggregation of the nanocrystals in nonpolar organic solvents. This is crucial for achieving uniform thin films for device fabrication.
-
Precursor Solubilization: Amines can aid in the dissolution of metal halide precursors in the reaction solvent, ensuring a homogeneous reaction mixture for the nucleation and growth of the quantum dots.
The branched structure of this compound may offer unique advantages in terms of steric hindrance and surface packing compared to linear amines, potentially leading to enhanced stability and monodispersity of the resulting nanocrystals.
Quantitative Data Summary
While specific quantitative data for this compound is not yet widely available in published literature, the following table summarizes the general effects of varying alkylamine capping ligand properties on the performance of perovskite quantum dots, based on studies of analogous compounds. This information can be used to predict the potential impact of using this compound.
| Property of Capping Amine | Effect on Perovskite Quantum Dots | Typical Performance Metrics |
| Chain Length | Longer chains generally provide better steric stabilization, leading to smaller and more monodisperse nanocrystals. | - Emission Wavelength: Blue-shifted with smaller nanocrystal size.- Photoluminescence Quantum Yield (PLQY): Can be enhanced due to better surface passivation. |
| Concentration | Higher concentrations can lead to smaller nanocrystals due to increased surface coverage and arrested growth. | - Reaction Kinetics: Slower growth rates.- Colloidal Stability: Improved stability at optimal concentrations. |
| Branched vs. Linear Structure | Branched chains may provide more effective steric hindrance and influence ligand packing density on the nanocrystal surface. | - Crystal Phase Purity: Can influence the formation of the desired perovskite crystal phase.- Long-term Stability: Potentially enhanced due to better surface protection. |
Experimental Protocols
The following is a detailed, representative protocol for the synthesis of Cesium Lead Bromide (CsPbBr₃) quantum dots using a long-chain amine as a capping agent. This protocol can be adapted for the use of this compound.
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Lead(II) bromide (PbBr₂)
-
This compound (or other long-chain amine, e.g., oleylamine)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Toluene (anhydrous)
-
Acetone
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
-
Syringes and needles
-
Centrifuge
-
UV-Vis and Photoluminescence spectrometers for characterization
Protocol: Hot-Injection Synthesis of CsPbBr₃ Quantum Dots
-
Preparation of Cesium Oleate Precursor:
-
In a 50 mL three-neck flask, add Cs₂CO₃ (0.4 mmol), oleic acid (1.25 mL), and 1-octadecene (20 mL).
-
Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.
-
Switch to a nitrogen atmosphere and heat to 150 °C until the Cs₂CO₃ is fully dissolved to form a clear solution of cesium oleate.
-
Cool the solution to 100 °C for injection.
-
-
Synthesis of CsPbBr₃ Nanocrystals:
-
In a 100 mL three-neck flask, add PbBr₂ (0.2 mmol), This compound (2 mL), oleic acid (2 mL), and 1-octadecene (20 mL).
-
Degas the mixture under vacuum at 120 °C for 1 hour.
-
Switch to a nitrogen atmosphere and heat the solution to 160 °C.
-
Swiftly inject the pre-prepared cesium oleate solution (1.6 mL) into the hot reaction mixture.
-
Immediately after injection, cool the reaction flask in an ice-water bath to quench the reaction and arrest nanocrystal growth.
-
-
Purification of Nanocrystals:
-
Transfer the crude solution to a centrifuge tube.
-
Add acetone (a non-solvent) in a 1:3 volume ratio to precipitate the nanocrystals.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanocrystal pellet in anhydrous toluene.
-
Repeat the precipitation and re-dispersion steps one more time to ensure high purity.
-
Finally, disperse the purified CsPbBr₃ quantum dots in a minimal amount of toluene for storage and characterization.
-
Characterization:
-
Optical Properties: Measure the UV-Vis absorption and photoluminescence emission spectra to determine the excitonic peak and emission wavelength.
-
Morphology: Use Transmission Electron Microscopy (TEM) to analyze the size, shape, and monodispersity of the synthesized quantum dots.
-
Crystal Structure: Employ X-ray Diffraction (XRD) to confirm the perovskite crystal structure.
Visualizations
Caption: Workflow for the hot-injection synthesis of CsPbBr₃ quantum dots.
Caption: this compound passivating surface lead defects on a perovskite QD.
Applications of Heptadecan-9-amine in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecan-9-amine is a long-chain primary amine with a C17 alkyl backbone. Its molecular structure, featuring a hydrophilic amine head and a long, hydrophobic alkyl tail, makes it a versatile molecule for applications in materials science. While specific literature on this compound is not abundant, its properties can be inferred from the well-documented applications of similar long-chain amines. This document provides detailed application notes and protocols for the use of this compound in three key areas: as a surface modifying agent for creating hydrophobic coatings, as a capping agent in the synthesis of nanoparticles, and as an additive to enhance the performance of perovskite solar cells. The protocols and data presented are based on established methodologies for analogous long-chain amines and serve as a guide for researchers exploring the potential of this compound.
Application 1: Surface Modification for Hydrophobic Coatings
The long alkyl chain of this compound makes it an excellent candidate for rendering surfaces hydrophobic. By grafting this molecule onto a substrate, a low-surface-energy layer is formed that repels water. This is particularly useful for creating self-cleaning surfaces, anti-fouling coatings, and moisture-resistant barriers on materials such as glass, silicon wafers, and polymers.
Quantitative Data: Surface Properties
The following table summarizes representative data for surfaces modified with long-chain amines, which can be considered indicative of the expected performance of surfaces functionalized with this compound.
| Parameter | Value Range | Characterization Method | Reference |
| Water Contact Angle | 100° - 150° | Sessile Drop Goniometry | [1][2][3] |
| Surface Free Energy | 20 - 30 mN/m | Contact Angle Measurement with Multiple Liquids | [4] |
| Amine Surface Density | 0.5 - 2.5 amines/nm² | X-ray Photoelectron Spectroscopy (XPS), UV-Vis Spectroscopy | [5] |
Experimental Protocol: Surface Functionalization of a Silicon Wafer
This protocol details the modification of a hydroxyl-terminated silicon wafer with this compound to create a hydrophobic surface.
Materials:
-
Silicon wafers with a native oxide layer
-
This compound
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Clean the silicon wafers by sonication in ethanol and deionized water for 15 minutes each.
-
Dry the wafers under a stream of nitrogen gas.
-
Activate the surface by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive).
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the APTES solution.
-
Allow the reaction to proceed for 2 hours at room temperature under a nitrogen atmosphere to form an amine-terminated surface.
-
Rinse the wafers with toluene and ethanol to remove excess unreacted APTES.
-
Dry the wafers under a stream of nitrogen.
-
-
Grafting of this compound (via Schiff Base Formation and Reduction - an example pathway):
-
Prepare a solution of a suitable dialdehyde (e.g., glutaraldehyde) in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).
-
Immerse the amine-terminated wafers in the dialdehyde solution for 1 hour at room temperature to form an aldehyde-terminated surface.
-
Rinse the wafers thoroughly with deionized water and dry under nitrogen.
-
Prepare a solution of this compound in a suitable solvent like ethanol.
-
Immerse the aldehyde-terminated wafers in the this compound solution and leave overnight at room temperature to form a Schiff base.
-
To form a stable secondary amine linkage, reduce the Schiff base by immersing the wafers in a solution of sodium borohydride in ethanol for 30 minutes.
-
Rinse the wafers with ethanol and deionized water, then dry under a stream of nitrogen.
-
-
Characterization:
-
Measure the water contact angle of the modified surface using a goniometer to confirm hydrophobicity.
-
Characterize the surface chemical composition using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen and the long alkyl chain.
-
Analyze the surface topography using Atomic Force Microscopy (AFM).
-
Diagram: Workflow for Surface Hydrophobization
Caption: Workflow for creating a hydrophobic surface using this compound.
Application 2: Capping Agent for Nanoparticle Synthesis
In the synthesis of colloidal nanoparticles, such as quantum dots (QDs), this compound can act as a capping agent or ligand. The amine group coordinates to the surface of the growing nanoparticle, while the long alkyl chain provides steric hindrance. This prevents nanoparticle aggregation and allows for control over their size and shape during synthesis. The hydrophobic tails also render the nanoparticles soluble in nonpolar solvents.
Quantitative Data: Nanoparticle Properties
The following table provides expected properties for nanoparticles synthesized using long-chain amines as capping agents.
| Parameter | Value Range | Characterization Method | Reference |
| Nanoparticle Diameter | 2 - 15 nm | Transmission Electron Microscopy (TEM) | |
| Size Distribution | < 10% | Dynamic Light Scattering (DLS), TEM | |
| Quantum Yield (for QDs) | 40 - 80% | Photoluminescence Spectroscopy | |
| Colloidal Stability | > 1 month in nonpolar solvents | Visual Inspection, DLS |
Experimental Protocol: Synthesis of InP/ZnS Quantum Dots
This protocol is a representative example of the synthesis of indium phosphide core/zinc sulfide shell quantum dots where this compound could be used as a capping ligand.
Materials:
-
Indium(III) chloride (InCl₃)
-
Zinc chloride (ZnCl₂)
-
Tris(trimethylsilyl)phosphine ((TMS)₃P)
-
Sulfur precursor (e.g., elemental sulfur)
-
This compound
-
1-Octadecene (ODE)
-
Anhydrous toluene
-
Methanol
Procedure:
-
Precursor Preparation (in a glovebox):
-
Prepare an indium precursor solution by dissolving InCl₃ in this compound and ODE in a three-neck flask.
-
Prepare a zinc precursor solution by dissolving ZnCl₂ in this compound and ODE.
-
Prepare a phosphine precursor by dissolving (TMS)₃P in ODE.
-
Prepare a sulfur precursor solution by dissolving elemental sulfur in ODE with heating.
-
-
InP Core Synthesis:
-
Heat the indium precursor solution in the three-neck flask to a high temperature (e.g., 300 °C) under a nitrogen atmosphere with vigorous stirring.
-
Rapidly inject the (TMS)₃P solution into the hot indium precursor solution.
-
Monitor the growth of the InP quantum dots by taking small aliquots and measuring their UV-Vis and photoluminescence spectra. The color of the solution will change as the nanoparticles grow.
-
Once the desired core size is reached (indicated by the emission wavelength), cool the reaction mixture.
-
-
ZnS Shell Growth:
-
Reheat the solution containing the InP cores to a suitable temperature (e.g., 220-240 °C).
-
Slowly inject the zinc and sulfur precursor solutions dropwise over a period of 1-2 hours to grow a ZnS shell on the InP cores.
-
Continue to monitor the optical properties to track the shell growth and the increase in quantum yield.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add anhydrous toluene to the solution.
-
Precipitate the quantum dots by adding methanol and centrifuging the mixture.
-
Discard the supernatant and redisperse the quantum dot pellet in toluene. Repeat this precipitation and redispersion process 2-3 times to remove unreacted precursors and excess ligands.
-
Finally, disperse the purified InP/ZnS quantum dots capped with this compound in a nonpolar solvent like toluene for storage.
-
-
Characterization:
-
Use TEM to determine the size, shape, and crystallinity of the quantum dots.
-
Measure the absorption and photoluminescence spectra to determine the optical properties.
-
Use Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of the this compound capping agent on the nanoparticle surface.
-
Diagram: Role of this compound in Nanoparticle Synthesis
Caption: this compound as a capping agent in nanoparticle synthesis.
Application 3: Additive in Perovskite Solar Cells
Long-chain alkylamines are used as additives in the precursor solutions for perovskite thin films to improve the performance and stability of perovskite solar cells (PSCs). This compound, with its long alkyl chain, can help to passivate defects at the grain boundaries and surface of the perovskite film, reducing non-radiative recombination and improving charge carrier lifetime. It can also influence the crystal growth and orientation of the perovskite film, leading to improved device efficiency and stability.
Quantitative Data: Perovskite Solar Cell Performance
The following table shows typical performance improvements observed with the addition of long-chain amines to perovskite solar cells.
| Parameter | Without Additive | With Long-Chain Amine Additive | Characterization Method | Reference |
| Power Conversion Efficiency (PCE) | 18 - 20% | 20 - 23% | Current-Voltage (J-V) Measurement | |
| Open-Circuit Voltage (Voc) | 1.05 - 1.10 V | 1.10 - 1.15 V | J-V Measurement | |
| Fill Factor (FF) | 75 - 80% | 80 - 85% | J-V Measurement | |
| Long-Term Stability (T80) | < 500 hours | > 1000 hours | Maximum Power Point Tracking |
Experimental Protocol: Fabrication of a Perovskite Solar Cell
This protocol describes the fabrication of an inverted (p-i-n) perovskite solar cell, incorporating this compound as an additive.
Materials:
-
ITO-coated glass substrates
-
Hole transport layer (HTL) material (e.g., NiOx)
-
Perovskite precursors (e.g., FAI, PbI₂, MABr, PbBr₂)
-
This compound
-
Solvents for perovskite ink (e.g., DMF, DMSO)
-
Antisolvent (e.g., chlorobenzene)
-
Electron transport layer (ETL) material (e.g., C60)
-
Buffer layer material (e.g., BCP)
-
Metal electrode (e.g., silver or copper)
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.
-
-
Layer Deposition:
-
Deposit the NiOx hole transport layer onto the ITO substrate using spin-coating, followed by annealing.
-
Prepare the perovskite precursor solution by dissolving FAI, PbI₂, MABr, and PbBr₂ in a mixture of DMF and DMSO.
-
Add a small amount of this compound (e.g., 0.1-1.0 mg/mL) to the perovskite precursor solution.
-
Spin-coat the perovskite solution onto the HTL in a nitrogen-filled glovebox.
-
During the spin-coating, dispense an antisolvent (chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film at a moderate temperature (e.g., 100 °C).
-
Deposit the ETL (C60), buffer layer (BCP), and the metal electrode sequentially via thermal evaporation.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed solar cell under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine the PCE, Voc, short-circuit current density (Jsc), and FF.
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
-
Conduct stability tests by monitoring the device performance over time under continuous illumination or in a controlled environment.
-
Diagram: Mechanism of this compound in Perovskite Films
Caption: Defect passivation in perovskite films by this compound.
References
Heptadecan-9-amine: A Versatile Reagent in Organic and Materials Synthesis
Introduction
Heptadecan-9-amine, a long-chain primary amine, is emerging as a versatile and valuable reagent in the field of organic synthesis and materials science. Its unique structure, featuring a central amine group within a seventeen-carbon chain, imparts specific properties that are advantageous in a variety of applications. This document provides detailed application notes and experimental protocols for the use of this compound as a capping agent in nanoparticle synthesis, a functionalizing agent for graphene oxide, and as a nucleophile in fundamental organic reactions.
Application 1: Surface Ligand for Quantum Dot Synthesis
Long-chain primary amines, such as this compound, are crucial in the synthesis of colloidal quantum dots (QDs). They act as capping agents, controlling the growth and stabilization of the nanoparticles, and preventing their aggregation. The long alkyl chains provide steric hindrance, ensuring the formation of monodisperse QDs with high quantum yields.
Experimental Protocol: Synthesis of Cadmium Selenide (CdSe) Quantum Dots
This protocol describes a typical hot-injection synthesis of CdSe quantum dots using this compound as a capping ligand.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
This compound
-
1-Octadecene (ODE)
-
Trioctylphosphine (TOP)
-
Toluene
-
Methanol
Procedure:
-
Preparation of Cadmium Precursor: In a three-neck flask equipped with a condenser and a thermocouple, combine CdO (0.1 mmol), this compound (2 mmol), and ODE (10 mL).
-
Heat the mixture to 150 °C under a nitrogen atmosphere with vigorous stirring until a clear, colorless solution is obtained.
-
Raise the temperature to 250 °C.
-
Preparation of Selenium Precursor: In a separate vial, dissolve Se powder (0.1 mmol) in TOP (1 mL).
-
Hot-Injection: Swiftly inject the Se-TOP solution into the hot Cd-amine solution at 250 °C.
-
Monitor the growth of the quantum dots by periodically taking aliquots and measuring their UV-Vis and fluorescence spectra. The size of the QDs can be controlled by the reaction time and temperature.
-
Once the desired size is reached, cool the reaction mixture to room temperature.
-
Purification: Add toluene (10 mL) to the reaction mixture, followed by the addition of methanol to precipitate the QDs.
-
Centrifuge the mixture and discard the supernatant.
-
Resuspend the QD pellet in toluene. Repeat the precipitation and redispersion process two more times.
-
Finally, disperse the purified QDs in a nonpolar solvent like toluene for storage.
Quantitative Data
| Parameter | Value |
| CdO | 0.1 mmol |
| This compound | 2 mmol |
| Selenium | 0.1 mmol |
| Injection Temperature | 250 °C |
| Typical Reaction Time | 5-15 min |
| Emission Peak (example) | 580 nm |
| Quantum Yield (example) | > 60% |
Workflow Diagram
Caption: Workflow for the synthesis of CdSe quantum dots.
Application 2: Functionalization of Graphene Oxide
This compound can be used to functionalize graphene oxide (GO), modifying its surface properties. The amine group reacts with the epoxy groups on the GO surface, leading to a more hydrophobic material that can be better dispersed in organic solvents and polymer matrices. This functionalization is key for the development of advanced composite materials.
Experimental Protocol: Amine Functionalization of Graphene Oxide
This protocol outlines the procedure for the functionalization of graphene oxide with this compound.
Materials:
-
Graphene oxide (GO)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
Dispersion of GO: Disperse GO (100 mg) in DMF (50 mL) by ultrasonication for 1 hour to obtain a homogeneous dispersion.
-
Amine Addition: Add this compound (500 mg, ~2 mmol) to the GO dispersion.
-
Reaction: Heat the mixture to 100 °C and stir under a nitrogen atmosphere for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Filter the mixture through a PTFE membrane (0.45 µm pore size).
-
Washing: Wash the filtered solid sequentially with DMF, methanol, and deionized water to remove unreacted amine and other impurities.
-
Drying: Dry the resulting functionalized graphene oxide (HDA-GO) in a vacuum oven at 60 °C overnight.
Quantitative Data
| Parameter | Value |
| Graphene Oxide | 100 mg |
| This compound | 500 mg |
| Solvent | DMF (50 mL) |
| Reaction Temperature | 100 °C |
| Reaction Time | 24 hours |
| Expected Product | This compound functionalized GO |
Workflow Diagram
Caption: Workflow for functionalizing graphene oxide.
Application 3: Nucleophilic Reagent in Organic Synthesis
The primary amine group in this compound is a potent nucleophile, enabling its participation in a variety of classic organic reactions.
Experimental Protocol 1: Amide Bond Formation
This protocol details the reaction of this compound with a carboxylic acid to form an amide, a fundamental transformation in organic and medicinal chemistry.
Materials:
-
This compound
-
Octanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve octanoic acid (1 mmol) and HOBt (1.1 mmol) in DCM (10 mL).
-
Activation: Add EDC (1.1 mmol) to the solution and stir at room temperature for 30 minutes.
-
Amine Addition: Add a solution of this compound (1 mmol) in DCM (5 mL) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Dilute the reaction mixture with DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide.
Quantitative Data
| Reagent | Molar Equivalent |
| Octanoic acid | 1.0 |
| This compound | 1.0 |
| EDC | 1.1 |
| HOBt | 1.1 |
| Typical Yield | 85-95% |
Experimental Protocol 2: Imine Formation (Schiff Base)
This protocol describes the condensation reaction between this compound and an aldehyde to form an imine.
Materials:
-
This compound
-
Benzaldehyde
-
Toluene
-
Anhydrous magnesium sulfate
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1 mmol) and benzaldehyde (1 mmol) in toluene (20 mL).
-
Reaction: Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting imine can be used in the next step without further purification or can be purified by distillation under reduced pressure if necessary.
Quantitative Data
| Reagent | Molar Equivalent |
| Benzaldehyde | 1.0 |
| This compound | 1.0 |
| Typical Yield | >90% (often used in situ) |
Reaction Scheme Diagram
Caption: Reaction schemes for amide and imine formation.
Application Notes and Protocols for the Synthesis of Nanoparticles Using 1-Octylnonylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for utilizing 1-octylnonylamine in the synthesis of various nanoparticles. The protocols detailed below are designed to offer a reproducible methodology for achieving control over nanoparticle size and morphology, which is critical for applications in drug delivery, bio-imaging, and catalysis.
Introduction to 1-Octylnonylamine in Nanoparticle Synthesis
Long-chain alkylamines, such as 1-octylnonylamine, are versatile reagents in the colloidal synthesis of nanoparticles. Their amphiphilic nature, consisting of a polar amine head group and a long, non-polar alkyl tail, allows them to function in multiple capacities during the synthesis process. The primary roles of 1-octylnonylamine include:
-
Capping and Stabilizing Agent: The amine group coordinates to the surface of the nascent nanoparticles, preventing their aggregation and uncontrolled growth. The long alkyl chains provide steric hindrance, ensuring the colloidal stability of the nanoparticle dispersion.
-
Shape-Directing Agent: By selectively binding to different crystallographic facets of the growing nanoparticles, 1-octylnonylamine can influence their final morphology, leading to the formation of nanorods, nanocubes, or other anisotropic structures.
-
Solvent: With a high boiling point, 1-octylnonylamine can serve as a solvent in high-temperature synthesis methods, such as the "hot-injection" technique.
-
Reducing Agent: Under specific reaction conditions, 1-octylnonylamine can act as a reducing agent, converting metal salt precursors to their zerovalent state to initiate nanoparticle formation.
Experimental Protocols
The following protocols are adapted from established methods for nanoparticle synthesis using long-chain alkylamines and are tailored for the use of 1-octylnonylamine.
One-Pot Synthesis of Silver Nanoparticles
This protocol describes a straightforward, one-pot method for synthesizing silver nanoparticles where 1-octylnonylamine acts as both a reducing and capping agent.[1][2]
Materials:
-
Silver nitrate (AgNO₃)
-
1-Octylnonylamine
-
Toluene or Benzene (solvent)
-
Ethanol (for washing)
-
Round-bottom flask with condenser
-
Magnetic stirrer with hotplate
-
Centrifuge
Procedure:
-
In a 50 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, combine 1 mM of silver nitrate with 25 mL of toluene.
-
Add 0.2 mL of 1-octylnonylamine to the mixture.
-
Heat the mixture to 100°C with constant, vigorous stirring.
-
Observe the color of the solution. A change from colorless to light yellow and then to a brownish hue indicates the formation of silver nanoparticles. This change is typically observed within 30 minutes.
-
Maintain the reaction at 100°C for a total of 1 to 3 hours. The reaction time can be varied to control the final particle size.
-
After the reaction is complete, cool the solution to room temperature.
-
Add an excess of ethanol to the solution to precipitate the silver nanoparticles.
-
Collect the nanoparticles by centrifugation at 8000 rpm for 15 minutes.
-
Discard the supernatant and wash the nanoparticle pellet with ethanol three times to remove excess 1-octylnonylamine and other byproducts.
-
Dry the purified nanoparticles under vacuum for further characterization and use.
Hot-Injection Synthesis of Gold Nanoparticles
The hot-injection method provides excellent control over nanoparticle size and monodispersity.[3][4][5] This protocol is adapted for the synthesis of gold nanoparticles using 1-octylnonylamine as a capping agent and solvent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
1-Octylnonylamine
-
Oleic acid (optional, as a co-surfactant)
-
1,2-Dichlorobenzene or other high-boiling point solvent
-
Toluene
-
Ethanol
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Syringe pump
-
Schlenk line for inert atmosphere
Procedure:
-
Preparation of the Precursor Solution: In a glovebox or under an inert atmosphere, dissolve 0.1 mmol of HAuCl₄·3H₂O in 5 mL of toluene.
-
Reaction Setup: In a 100 mL three-neck round-bottom flask, add 20 mL of 1-octylnonylamine (and oleic acid if used).
-
Degas the flask at 120°C for 30 minutes under vacuum to remove water and oxygen.
-
Switch to an inert atmosphere (e.g., nitrogen or argon) and heat the 1-octylnonylamine to the desired reaction temperature (e.g., 180°C).
-
Injection: Rapidly inject the gold precursor solution into the hot 1-octylnonylamine solution using a syringe pump. The color of the solution will change rapidly, indicating the nucleation of gold nanoparticles.
-
Growth: Maintain the reaction temperature for a specific period (e.g., 30-60 minutes) to allow for the growth of the nanoparticles. The growth time will influence the final particle size.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Add an excess of ethanol to precipitate the gold nanoparticles.
-
Separate the nanoparticles by centrifugation (10,000 rpm for 10 minutes).
-
Wash the nanoparticles repeatedly with a mixture of toluene and ethanol to remove residual reactants.
-
Re-disperse the purified gold nanoparticles in a non-polar solvent like toluene or hexane for storage.
Data Presentation
The following tables summarize the expected influence of key experimental parameters on the characteristics of the synthesized nanoparticles. This data is compiled from studies using structurally similar long-chain alkylamines and provides a predictive framework for syntheses involving 1-octylnonylamine.
Table 1: Effect of 1-Octylnonylamine Chain Length on Nanoparticle Size
| Amine Chain Length | Nanoparticle Type | Average Diameter (nm) | Reference |
| Octylamine (C8) | SnS₂ | Assembly of nanoplates | |
| Dodecylamine (C12) | SnS₂ | ~15-20 nm (nanoparticles) | |
| Oleylamine (C18, unsaturated) | SnS₂ | Flakes assembled into flower-like morphology | |
| Octadecylamine (C18, saturated) | Ni-NiO | ~8 nm |
Note: The morphology can be significantly influenced by the chain length and saturation of the alkylamine.
Table 2: Influence of Reaction Parameters on Gold Nanoparticle Size
| Parameter | Variation | Expected Effect on Nanoparticle Size |
| Reaction Temperature | Increasing Temperature | Decrease |
| Amine to Precursor Ratio | Increasing Ratio | Decrease |
| Reaction Time | Increasing Time | Increase (initially), then Ostwald Ripening |
| Injection Rate (Hot-Injection) | Faster Injection | Smaller, more monodisperse nanoparticles |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the hot-injection synthesis of nanoparticles using 1-octylnonylamine.
Caption: Experimental workflow for hot-injection synthesis.
The logical relationship in the synthesis process involves the careful control of precursor addition to a hot solution of the capping agent to separate the nucleation and growth phases, leading to monodisperse nanoparticles.
Caption: Proposed pathway for nanoparticle formation.
References
- 1. worldscientific.com [worldscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hot Injection Method for Nanoparticle Synthesis: Basic Concepts, Examples and Applications | springerprofessional.de [springerprofessional.de]
- 5. Rapid hot-injection as a tool for control of magnetic nanoparticle size and morphology - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the GC-MS Analysis of Amine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of amine compounds using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below are designed to address the challenges associated with amine analysis, such as high polarity and low volatility, by employing robust derivatization techniques to enhance chromatographic performance and detection sensitivity.
Introduction
Amines are a broad class of organic compounds that are fundamental in various fields, including pharmaceuticals, environmental science, and food chemistry. Their analysis by gas chromatography (GC) can be challenging due to their polarity, which often leads to poor peak shapes and inaccurate quantification.[1] Derivatization is a critical step that converts polar amines into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic behavior and detectability.[1][2] This document details protocols for derivatization and subsequent GC-MS analysis, providing a framework for the qualitative and quantitative determination of amines in diverse matrices.
Experimental Protocols
Protocol 1: Derivatization of Secondary Amines with Benzenesulfonyl Chloride (BSC)
This protocol describes the derivatization of secondary amines to form more volatile and thermally stable sulfonamides.[3]
Materials:
-
Benzenesulfonyl Chloride (BSC)
-
Sodium Hydroxide (NaOH) solution (10 mol/L)
-
Organic solvent (e.g., n-hexane or dichloromethane)
-
Internal standard (e.g., DMA-d6)
-
Sample containing secondary amines
Procedure:
-
Sample Extraction:
-
To a known amount of sample, add a suitable internal standard.
-
Perform ultrasonic extraction for 15 minutes and repeat three times.
-
Centrifuge the sample and collect the supernatant. The total volume should be approximately 20 mL.[3]
-
-
Derivatization:
-
In a reaction vial, add 200 µL of 10 mol/L NaOH solution and 200 µL of BSC to the extracted sample.
-
Seal the vial and agitate the mixture at room temperature for 30 minutes.
-
Add an additional 0.5 mL of 10 mol/L NaOH solution and continue agitation at 80°C for another 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
Extraction of Derivatives:
-
Add a suitable organic solvent (e.g., n-hexane) to the derivatized sample.
-
Vortex the mixture vigorously for 1-2 minutes to extract the derivatized amines into the organic layer.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
-
Protocol 2: Derivatization of Primary Amines with Trifluoroacetic Anhydride (TFAA)
This protocol is suitable for the acylation of primary amines, which improves their volatility and chromatographic properties.
Materials:
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
Place a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reagent Addition:
-
Add 200 µL of the anhydrous solvent to dissolve the sample, followed by 100 µL of TFAA.
-
-
Reaction:
-
Tightly cap the vial and heat it at 60-70°C for 15-30 minutes.
-
-
Byproduct Removal (Recommended):
-
After the reaction, allow the vial to cool.
-
Gently evaporate the excess reagent and solvent under a stream of nitrogen before redissolving in a suitable solvent for GC-MS injection.
-
Experimental Workflows
GC-MS Parameters
The following table summarizes typical GC-MS parameters for the analysis of derivatized amines. These parameters may require optimization based on the specific analytes and instrumentation.
| Parameter | Setting |
| GC System | Agilent HP6890 or similar |
| Column | J&W Scientific DB5-MS (15 m x 0.53 mm ID) or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector | Split/splitless |
| Injector Temperature | 250°C - 290°C |
| Oven Program | Initial 80°C (1 min), ramp 5°C/min to 180°C, ramp 10°C/min to 240°C, ramp 25°C/min to 290°C (hold 10 min) |
| Transfer Line Temp. | 280°C - 290°C |
| MS System | Time-of-Flight (TOF) or Quadrupole |
| Ion Source Temp. | 180°C (EI+), 100°C (CI+), 230°C (general) |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |
| MS Detection | Full scan mode (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification |
Quantitative Data Summary
The following tables present a summary of quantitative data from various studies on the GC-MS analysis of amine compounds.
Table 1: Method Validation Parameters for Amine Analysis
| Amine Class | Derivatization Method | Linearity (R²) | Limit of Detection (LOD) (µg/mL) | Recoveries (%) | Reference |
| 14 Standard Amines | Benzenesulfonyl Chloride | 0.992 - 0.999 | 0.0408 - 0.421 (gaseous) | 68.8 - 180 | |
| (Particulate) | 0.163 - 1.69 (particulate) |
Table 2: Analysis of Impurities in Amine Monomers
| Compound | Purity (%) | Impurities Identified |
| Cyclopentylamine | 63 | Saturated oxidized impurities |
| 4-Fluorobenzylamine | 31 | Isomer of difluorobenzylimine |
| 3-Fluorobenzylamine | 27 | Isomer of difluorobenzylimine |
| 2-Fluorobenzylamine | 15 | Isomer of difluorobenzylimine |
Table 3: Biogenic Amine Levels in Atlantic Salmon over Time
| Day | Cadaverine (ppm) | Histamine (ppm) | Tyramine (ppm) |
| 0 | < 50 | < 50 | < 50 |
| 3 | < 50 | < 50 | < 50 |
| 5 | 160 (average) | 1000 (average) | 350 (average) |
Conclusion
The protocols and data presented provide a comprehensive guide for the GC-MS analysis of amine compounds. The choice of derivatization reagent and method should be tailored to the specific amines of interest and the sample matrix. Proper method validation is crucial to ensure accurate and reliable results in research, quality control, and drug development settings. The use of GC-MS with appropriate sample preparation and derivatization offers a powerful tool for the sensitive and selective determination of a wide range of amine compounds.
References
Heptadecan-9-amine as a Hydrophobic Linker in Bioconjugation: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Heptadecan-9-amine is a long-chain aliphatic amine that can be utilized as a hydrophobic linker in bioconjugation. Its 17-carbon chain provides a significant hydrophobic spacer, which can be advantageous in applications requiring interaction with lipid membranes or hydrophobic pockets of proteins. The primary amine group allows for versatile conjugation to various functional groups on biomolecules, such as activated esters (e.g., NHS esters) on proteins or antibodies, to form stable amide bonds. This application note provides an overview of the potential applications of this compound as a linker and detailed protocols for its use in bioconjugation, specifically focusing on the labeling of an antibody with a small molecule drug.
The hydrophobicity of the this compound linker can influence the physicochemical properties of the resulting bioconjugate, potentially enhancing cell membrane permeability or altering the aggregation propensity of the conjugate. Researchers should carefully consider these effects in their experimental design.
Applications
The utilization of this compound as a linker is anticipated in the following research areas:
-
Antibody-Drug Conjugates (ADCs): The hydrophobic nature of the linker can facilitate the delivery of cytotoxic drugs across cellular membranes.
-
PROTACs (Proteolysis Targeting Chimeras): Long-chain alkyl linkers are often employed in the synthesis of PROTACs to connect a target protein binder and an E3 ligase ligand.
-
Lipid Nanoparticle Formulation: The aliphatic chain can serve as a lipid anchor for conjugating biomolecules to the surface of lipid nanoparticles.
-
Membrane Protein Studies: Bioconjugates with this linker can be used to probe interactions with membrane-associated proteins.
Experimental Protocols
This section provides a detailed protocol for the conjugation of a hypothetical small molecule drug activated with an N-hydroxysuccinimide (NHS) ester to a monoclonal antibody (mAb) using a modified this compound linker. For this protocol, we will assume the this compound has been pre-functionalized with a terminal carboxylic acid, which is then activated to an NHS ester for reaction with the antibody's lysine residues. A more direct approach would involve reacting the amine of this compound with an activated ester on a payload molecule first, followed by purification and subsequent conjugation to the protein. The following protocol illustrates the general steps for a typical bioconjugation reaction involving an amine linker.
Protocol 1: Conjugation of an NHS-activated small molecule to an Antibody
This protocol describes the conjugation of a small molecule drug, pre-functionalized with an NHS ester, to the lysine residues of a monoclonal antibody, where this compound acts as a conceptual spacer within the drug-linker construct.
Materials:
-
Monoclonal Antibody (mAb) in Phosphate Buffered Saline (PBS), pH 7.4
-
Small Molecule Drug-Heptadecan-9-amine-NHS ester conjugate (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Zeba™ Spin Desalting Columns, 7K MWCO
-
Bicinchoninic acid (BCA) protein assay kit
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Preparation:
-
Start with a solution of the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4 using a desalting column.
-
-
Conjugation Reaction:
-
Bring the mAb solution to room temperature.
-
Prepare a 10 mM stock solution of the Small Molecule Drug-Heptadecan-9-amine-NHS ester in DMSO.
-
Add a calculated molar excess of the drug-linker-NHS ester to the mAb solution. A typical starting point is a 10-fold molar excess. The optimal ratio should be determined empirically.
-
Gently mix the reaction mixture by pipetting or slow vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C, protected from light.
-
-
Purification of the Antibody-Drug Conjugate (ADC):
-
Remove the excess, unreacted drug-linker by buffer exchange using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the purified ADC.
-
-
Characterization of the ADC:
-
Protein Concentration: Determine the protein concentration of the purified ADC using a BCA assay.
-
Drug-to-Antibody Ratio (DAR):
-
Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug.
-
Calculate the DAR using the following formula, correcting for the drug's absorbance at 280 nm: DAR = (A_drug / ε_drug) / ((A_280 - A_drug_correction) / ε_mAb)
-
Where A is the absorbance, and ε is the molar extinction coefficient.
-
-
-
Purity and Aggregation: Analyze the ADC by size exclusion chromatography (SEC) to assess purity and the presence of aggregates.
-
Hydrophobicity: Characterize the hydrophobicity of the ADC using HIC. The retention time will be longer for ADCs with higher DAR due to the hydrophobic nature of the this compound linker.
-
Quantitative Data Summary
The following table presents hypothetical data from a set of conjugation experiments aimed at optimizing the Drug-to-Antibody Ratio (DAR).
| Molar Excess of Drug-Linker | Reaction Time (hours) | DAR (by UV-Vis) | Conjugation Efficiency (%) | Aggregate Content (by SEC) (%) |
| 5-fold | 2 | 2.1 | 42% | < 1% |
| 10-fold | 2 | 3.8 | 38% | 1.5% |
| 15-fold | 2 | 5.2 | 35% | 3.2% |
| 10-fold | 4 | 4.5 | 45% | 1.8% |
Note: The presented data is illustrative. Actual results will vary depending on the specific antibody, drug, and reaction conditions.
Visualizations
Experimental Workflow
Caption: Workflow for antibody-drug conjugation.
Signaling Pathway Context (Hypothetical)
This diagram illustrates a hypothetical mechanism of action for an ADC utilizing a this compound linker to deliver a cytotoxic drug to a cancer cell.
Caption: ADC mechanism of action.
Application Notes & Protocols: Formulation of Heptadecan-9-amine for In Vivo Studies
Introduction
Heptadecan-9-amine is a long-chain aliphatic amine (C17H37N) characterized by its significant lipophilicity.[1][2] This property presents a considerable challenge for in vivo studies, as the compound is poorly soluble in aqueous media, limiting its bioavailability and making parenteral or oral administration difficult. Effective formulation is therefore critical to ensure consistent and reproducible delivery of the compound in preclinical animal models. These application notes provide an overview of potential formulation strategies and detailed protocols for the preparation of this compound solutions suitable for in vivo research. The strategies focus on solubilizing this lipophilic compound using common, well-characterized excipients.[3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. Its high molecular weight and non-polar alkyl chain contribute to its low aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₇N | PubChem |
| Molecular Weight | 255.5 g/mol | PubChem |
| Appearance | Colorless to light yellow/orange clear liquid | CymitQuimica |
| Predicted LogP | 7.3 | PubChem |
Note: LogP is a measure of lipophilicity. A higher value indicates greater lipid solubility and lower water solubility.
Formulation Strategies & Data Presentation
The selection of a formulation vehicle depends on the intended route of administration, the required dose, and potential vehicle-induced toxicity. For a highly lipophilic compound like this compound, common approaches include co-solvent systems, surfactant-based micellar solutions, and lipid-based carriers. Below is a table summarizing potential formulations that can be adapted for in vivo studies.
| Formulation ID | Vehicle Composition | Max Recommended Concentration (Hypothetical) | Suitable Administration Routes | Key Considerations |
| F1-DMSO | 100% Dimethyl Sulfoxide (DMSO) | ~50-100 mg/mL | IP, SC | Stock solution. Must be diluted for administration. High concentrations of DMSO can be toxic. |
| F2-CO-SOLVENT | 10% DMSO, 40% PEG400, 50% Saline | ~5-10 mg/mL | IP, IV (with caution), SC | Common co-solvent system for poorly soluble compounds. PEG400 enhances solubility. Potential for drug precipitation upon dilution in blood. |
| F3-OIL | 100% Corn Oil or Sesame Oil | ~20-40 mg/mL | Oral (gavage), IP, SC | Suitable for highly lipophilic drugs. Not suitable for IV administration. May have slow absorption kinetics. |
| F4-SURFACTANT | 5-10% Tween 80 in Saline | ~1-5 mg/mL | IP, IV, Oral | Tween 80 is a non-ionic surfactant that forms micelles to encapsulate lipophilic compounds. Can cause hypersensitivity reactions in some cases. |
Disclaimer: The maximum recommended concentrations are hypothetical and should be determined empirically through solubility testing.
Experimental Workflow Visualization
The process of developing a suitable formulation for a lipophilic compound involves several key decision-making steps. The following workflow diagram illustrates this process, from initial compound characterization to the final preparation of the dosing solution.
Caption: Workflow for in vivo formulation development of lipophilic compounds.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for preparing two common types of formulations for this compound.
Protocol 1: Preparation of a Co-Solvent Formulation (F2-CO-SOLVENT)
This protocol is suitable for preparing a solution for intraperitoneal (IP), subcutaneous (SC), or potentially intravenous (IV) administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 400 (PEG400), sterile
-
0.9% Sodium Chloride Injection, USP (Sterile Saline)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional, set to 37-40°C)
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound and place it into a sterile conical tube. For example, to prepare 10 mL of a 5 mg/mL solution, weigh 50 mg of the compound.
-
Initial Solubilization: Add DMSO to the tube. Based on the F2 formulation (10% DMSO), for a 10 mL final volume, add 1 mL of DMSO.
-
Vortex: Vortex the mixture vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be formed. Gentle warming (37°C) may be used to aid dissolution if necessary.
-
Add Co-Solvent: Add the PEG400 to the solution. For a 10 mL final volume (40% PEG400), add 4 mL of PEG400.
-
Mix Thoroughly: Vortex the solution again for 1 minute to ensure homogeneity.
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing. For a 10 mL final volume (50% Saline), add 5 mL of saline. Add the saline dropwise or in small aliquots to prevent precipitation of the compound.
-
Final Inspection: Once all components are added, vortex the final solution for an additional minute. Visually inspect the solution to ensure it is clear and free of any precipitates.
-
Storage: Use the formulation immediately if possible. If storage is required, store at 4°C and protect from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity. Perform a visual check for precipitation before each use.
Protocol 2: Preparation of an Oil-Based Formulation (F3-OIL)
This protocol is suitable for preparing a solution/suspension for oral gavage, IP, or SC administration.
Materials:
-
This compound
-
Sterile Corn Oil (or Sesame Oil)
-
Sterile, glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (set to 37-40°C)
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound and place it into a sterile glass vial.
-
Add Vehicle: Add the required volume of sterile corn oil to the vial. For example, to prepare 5 mL of a 20 mg/mL solution, add 5 mL of oil to 100 mg of the compound.
-
Mix and Heat: Vortex the mixture vigorously for 2-3 minutes. Place the vial in a water bath or on a heating block set to 37-40°C and continue to vortex intermittently for 10-15 minutes, or until the compound is fully dissolved.
-
Final Inspection: After cooling to room temperature, visually inspect the solution to ensure it is clear and free of undissolved material.
-
Storage: Store the oil-based formulation at room temperature, protected from light. Vortex well before each use.
Signaling Pathway Considerations
Long-chain amines can interact with cellular membranes and various signaling pathways. While the specific targets of this compound are not well-defined in public literature, similar lipid-like molecules are known to modulate pathways involving lipid signaling and membrane-associated proteins. For instance, some long-chain amines can inhibit dynamin GTPase activity, which is crucial for endocytosis. Researchers should consider potential off-target effects related to membrane disruption or interaction with lipid-sensitive signaling cascades.
The diagram below illustrates a generalized pathway of cellular uptake, which is a prerequisite for a drug to engage with intracellular targets.
Caption: Generalized pathway for cellular uptake of a lipophilic compound.
References
- 1. This compound | C17H37N | CID 408570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Use of Heptadecan-9-amine in the Preparation of PEG Linkers for Lipid Nanoparticle Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) linkers are critical components in drug delivery systems, enhancing the solubility, stability, and pharmacokinetic profile of therapeutic molecules. The conjugation of PEG to lipids or other hydrophobic moieties is a key strategy in the formation of lipid nanoparticles (LNPs) for nucleic acid delivery and other applications. This document outlines a generalized protocol for the use of Heptadecan-9-amine, a long-chain aliphatic amine, in the preparation of PEG linkers.
This compound serves as a lipophilic anchor, which, when conjugated to a hydrophilic PEG chain, forms an amphipathic molecule essential for self-assembly in aqueous environments. The primary amine group of this compound allows for straightforward covalent linkage to various activated PEG derivatives. While specific literature on the direct use of this compound for PEG linker synthesis is not available, this document provides a detailed, generalized protocol based on established amine-reactive PEGylation chemistry.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is essential for optimizing its reaction with activated PEG.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₇N | [1][2][3] |
| Molecular Weight | 255.49 g/mol | [2][3] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| CAS Number | 3241-20-1 | |
| Predicted pKa | 11.09 ± 0.35 | |
| Boiling Point | 120 °C at 0.1 mmHg | |
| Purity | >96.0% (GC) |
General Reaction Scheme
The most common method for conjugating an amine to a PEG linker is through the use of an N-hydroxysuccinimide (NHS)-activated PEG. The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS group to form a stable amide bond.
Caption: General reaction of this compound with an NHS-activated PEG.
Experimental Protocol: Synthesis of this compound-PEG Conjugate
This protocol describes a generalized procedure for the reaction of this compound with an NHS-activated methoxy-PEG (mPEG-NHS). The specific mPEG-NHS ester used (e.g., mPEG-Succinimidyl Valerate (mPEG-SVA) or mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM)) may require minor adjustments to the protocol.
Materials:
-
This compound
-
mPEG-NHS (e.g., mPEG-SVA, MW 2000 Da)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Dialysis tubing (appropriate molecular weight cut-off) or Size-Exclusion Chromatography (SEC) system
-
Lyophilizer
Procedure:
-
Preparation of Reactants:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.2 equivalents) in anhydrous DCM.
-
In a separate container, dissolve mPEG-NHS (1.0 equivalent) in anhydrous DCM.
-
-
Reaction Setup:
-
To the solution of this compound, add TEA or DIPEA (2.0 equivalents) to act as a base and scavenger for the released NHS.
-
Slowly add the mPEG-NHS solution to the this compound solution dropwise while stirring.
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature with continuous stirring for 4-24 hours. The long aliphatic chain of this compound may require a longer reaction time to overcome potential steric hindrance.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by TLC. A common mobile phase would be a mixture of DCM and methanol. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the PEG-lipid conjugate indicates the reaction is proceeding.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure (rotary evaporation).
-
The crude product is then purified to remove unreacted starting materials and the NHS byproduct.
-
Dialysis: Dissolve the crude product in an appropriate solvent (e.g., water with a small amount of co-solvent if needed) and dialyze against deionized water using dialysis tubing with a suitable molecular weight cut-off (e.g., 1000 Da).
-
Size-Exclusion Chromatography (SEC): For higher purity, the crude product can be purified using an SEC system with a column appropriate for the molecular weight of the PEG conjugate.
-
-
-
Product Characterization and Storage:
-
The purified this compound-PEG conjugate is typically obtained as a white, waxy solid after lyophilization.
-
The final product should be characterized by techniques such as ¹H NMR and Mass Spectrometry to confirm its structure and purity.
-
Store the final product at -20°C under an inert atmosphere to prevent degradation.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a this compound-PEG conjugate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described protocol.
| Parameter | Value/Range | Notes |
| Molar Ratio (this compound : mPEG-NHS) | 1.2 : 1.0 | A slight excess of the amine can help drive the reaction to completion. |
| Molar Ratio (Base : mPEG-NHS) | 2.0 : 1.0 | Ensures the reaction mixture remains basic. |
| Reaction Temperature | Room Temperature (20-25 °C) | Gentle heating (e.g., 30-40 °C) may be applied if the reaction is slow, but this can also increase the rate of NHS hydrolysis. |
| Reaction Time | 4 - 24 hours | Monitor by TLC to determine the optimal time. |
| Purification Method | Dialysis or Size-Exclusion Chromatography | The choice of method depends on the required purity and available equipment. |
Conclusion
This compound is a suitable lipophilic component for the synthesis of PEG linkers used in drug delivery systems. Its primary amine allows for reliable conjugation to activated PEGs, such as mPEG-NHS, to form amphipathic molecules. The generalized protocol provided here, based on established bioconjugation principles, offers a solid foundation for researchers to develop and optimize the synthesis of these valuable components for their specific applications. Proper characterization of the final product is crucial to ensure its quality and performance in downstream applications like lipid nanoparticle formulation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Heptadecan-9-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Heptadecan-9-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound is achieved through the reductive amination of Heptadecan-9-one. This two-step, one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (like ammonia), followed by its reduction to the corresponding amine.[1][2] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are favored for their selectivity in reducing the imine in the presence of the ketone.[1][3]
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: Common impurities in the synthesis of long-chain amines like this compound include:
-
Unreacted Starting Materials: Residual Heptadecan-9-one.
-
Imine Intermediate: Incomplete reduction can leave the N-(heptan-9-ylidene)heptan-7-amine intermediate in the final product.[4]
-
Over-alkylation Products: If a primary amine is used as the nitrogen source, there is a possibility of forming secondary or tertiary amines.
-
Byproducts from the Reducing Agent: Remnants or byproducts of the borohydride reagent.
-
Oxidation Products: Long-chain amines can be susceptible to oxidation, leading to colored impurities, especially when exposed to air and heat.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Q3: How can I monitor the progress of the reductive amination reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting material (Heptadecan-9-one), you can observe the disappearance of the ketone and the appearance of the amine product.
Q4: What are the recommended methods for purifying crude this compound?
A4: The purification of long-chain amines like this compound can be challenging due to their physical properties. The most effective methods include:
-
Acid-Base Extraction: This technique leverages the basicity of the amine. The crude product is dissolved in an organic solvent and washed with an acidic solution to protonate the amine, making it water-soluble. The aqueous layer is then separated, basified, and the purified amine is re-extracted into an organic solvent.
-
Vacuum Distillation: Due to its high boiling point, this compound should be distilled under reduced pressure to prevent thermal degradation. This method is effective for removing non-volatile impurities.
-
Column Chromatography: While the basicity of amines can lead to issues with silica gel, chromatography can be successful with a modified mobile phase (e.g., containing a small amount of a basic modifier like triethylamine) or by using a different stationary phase like basic alumina.
-
Recrystallization of an Amine Salt: The crude amine can be converted to a salt (e.g., hydrochloride) which often has different solubility properties, allowing for purification by recrystallization. The purified salt can then be neutralized to regenerate the free amine.
Q5: How can I assess the purity of the final this compound product?
A5: The purity of this compound is typically determined by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For GC analysis of amines, derivatization with an agent like trifluoroacetic anhydride (TFAA) is often employed to improve peak shape and thermal stability. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for structural confirmation and purity assessment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete imine formation. | Ensure anhydrous conditions as water can hydrolyze the imine. A slightly acidic catalyst (e.g., acetic acid) can promote imine formation. |
| Inactive reducing agent. | Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions. | |
| Suboptimal pH. | Imine formation is typically favored at a pH of 4-5. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl is not sufficiently activated. | |
| Presence of Unreacted Heptadecan-9-one | Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent (e.g., 1.2-1.5 equivalents). |
| Reducing agent is too mild or was added too late. | Allow sufficient time for imine formation before adding the reducing agent if using a strong reductant like NaBH₄. Consider a more reactive reducing agent if the imine is stable. | |
| Presence of Imine Intermediate in Product | Incomplete reduction. | Increase the reaction time or the amount of reducing agent. A slight increase in temperature might also be beneficial. |
| Hydrolysis of imine during workup. | Ensure the workup conditions are not overly acidic, which could favor the imine form. | |
| Product is a Mixture of Primary, Secondary, and Tertiary Amines | Over-alkylation of the primary amine product. | This is more common when using alkyl halides. In reductive amination with ammonia, using a large excess of the ammonia source can favor the formation of the primary amine. |
| Purified Product is Colored | Oxidation of the amine. | Minimize exposure to air and heat during purification and storage. Store the final product under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Separation During Column Chromatography | Strong interaction of the basic amine with the acidic silica gel. | Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent. Alternatively, use a less acidic stationary phase such as basic alumina. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a representative procedure based on general methods for reductive amination.
Materials:
-
Heptadecan-9-one
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Heptadecan-9-one (1 equivalent) in anhydrous methanol.
-
Add a solution of ammonia in methanol (a large excess, e.g., 10-20 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane (DCM) to the residue and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl. The amine product will move to the aqueous layer.
-
Separate the aqueous layer and wash it with fresh DCM to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify with 1 M NaOH until the pH is >10.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
Purification by Vacuum Distillation
-
Set up a distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 0.1 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound (approximately 120 °C at 0.1 mmHg).
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Heptadecan-9-one | C₁₇H₃₄O | 254.45 | 250-253 |
| This compound | C₁₇H₃₇N | 255.49 | 120 @ 0.1 mmHg |
Table 2: Purity of this compound by Different Purification Methods (Representative Data)
| Purification Method | Purity (by GC) | Yield | Notes |
| Acid-Base Extraction | >95% | Good | Effective for removing neutral and acidic impurities. |
| Vacuum Distillation | >98% | Moderate | Best for removing non-volatile impurities. Risk of thermal degradation if not performed under high vacuum. |
| Column Chromatography (Alumina) | >99% | Lower | Can achieve very high purity but may result in lower yields due to product loss on the column. |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Purification options for this compound.
References
Technical Support Center: Synthesis and Purification of Heptadecan-9-amine
Welcome to the technical support center for the synthesis and purification of Heptadecan-9-amine. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Synthesis of this compound via Reductive Amination
The primary synthetic route to this compound is the reductive amination of 9-heptadecanone. This method involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, to form an imine intermediate, which is then reduced to the desired amine.
Experimental Workflow: Reductive Amination
Caption: General workflow for the synthesis of this compound via reductive amination.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What are the most common causes of low yield in the reductive amination of 9-heptadecanone?
A1: Low yields in this reaction can often be attributed to several factors:
-
Inefficient Imine Formation: The equilibrium between the ketone, ammonia, and the resulting imine may not be favorable. This can be influenced by the presence of excess water, which can hydrolyze the imine back to the starting materials.
-
Suboptimal pH: The pH of the reaction is critical. Imine formation is generally favored under slightly acidic conditions (pH 4-6). If the pH is too low, the ammonia will be protonated, rendering it non-nucleophilic. If the pH is too high, the ketone is not sufficiently activated for nucleophilic attack.
-
Inactive Reducing Agent: The reducing agent, such as sodium cyanoborohydride, may have degraded over time. It is crucial to use a fresh, active batch of the reducing agent.
-
Premature Reduction of the Ketone: If a reducing agent that is too reactive is used (e.g., sodium borohydride added too early), it can reduce the 9-heptadecanone to 9-heptadecanol before imine formation occurs. Sodium cyanoborohydride is generally preferred as it is less reactive towards ketones at neutral pH.
Q2: What are the common side products, and how can they be minimized?
A2: The primary side product is the corresponding secondary amine, formed by the reaction of the newly formed this compound with another molecule of 9-heptadecanone followed by reduction. To minimize this, a large excess of the ammonia source (e.g., ammonium chloride) can be used to favor the formation of the primary amine. Another potential side product is 9-heptadecanol, resulting from the direct reduction of the starting ketone. Using a milder, more selective reducing agent like sodium cyanoborohydride can help to avoid this.
Q3: Can I use a different reducing agent besides sodium cyanoborohydride?
A3: Yes, other reducing agents can be used. Sodium triacetoxyborohydride is another mild and selective reducing agent suitable for reductive aminations.[1] It is less toxic than sodium cyanoborohydride but is sensitive to water and generally used in anhydrous solvents like dichloromethane or dichloroethane.[2][3] Sodium borohydride can also be used, but it is less selective and may reduce the starting ketone.[2] If using sodium borohydride, it is often added after allowing sufficient time for the imine to form.[2]
Detailed Experimental Protocol: Reductive Amination
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
9-Heptadecanone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 9-heptadecanone (1 equivalent) and a significant excess of ammonium chloride (e.g., 10 equivalents) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: To the stirring mixture, add sodium cyanoborohydride (approximately 1.5-2 equivalents) portion-wise. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
| Parameter | Typical Value/Range |
| Purity of commercial product | >96.0% (by GC) |
| Molecular Weight | 255.5 g/mol |
Purification of this compound
The purification of long-chain amines like this compound can be challenging due to their physical and chemical properties. Common methods include vacuum distillation and column chromatography.
Troubleshooting Purification Issues
Caption: Troubleshooting common issues in the purification of this compound.
Frequently Asked Questions (FAQs) - Purification
Q4: Why is my this compound decomposing during distillation?
A4: Long-chain amines often have high boiling points and can be susceptible to thermal decomposition at atmospheric pressure. It is crucial to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point to a safe temperature, typically below 180°C. Ensure your vacuum system is efficient and can maintain a stable, low pressure.
Q5: I am observing significant peak tailing and poor recovery during silica gel column chromatography. What is the cause and how can I fix it?
A5: The basic nature of the amine group leads to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in irreversible adsorption, peak tailing, and low recovery. To circumvent this issue, you can:
-
Use an amine-functionalized silica gel column: This stationary phase has a basic surface, which minimizes the strong acid-base interactions.
-
Add a competing base to the mobile phase: Incorporating a small amount of a volatile amine, such as triethylamine (0.1-1%), into your eluent system can neutralize the acidic sites on the silica gel and improve peak shape and recovery.
Q6: What is a good starting solvent system for flash column chromatography of this compound?
A6: For a relatively non-polar compound like this compound, a good starting point for normal-phase chromatography would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can start with a low percentage of ethyl acetate in hexanes (e.g., 2-5%) and gradually increase the polarity. Remember to add a small percentage of triethylamine to the solvent system if using standard silica gel.
Detailed Purification Protocols
1. Vacuum Distillation
-
Apparatus: A standard vacuum distillation setup with a short path distillation head is recommended to minimize product loss.
-
Procedure:
-
Place the crude this compound in a round-bottom flask with a magnetic stir bar.
-
Assemble the distillation apparatus and ensure all joints are well-sealed.
-
Gradually apply vacuum to the desired pressure.
-
Slowly heat the flask in a heating mantle or oil bath.
-
Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point will be significantly lower than the atmospheric boiling point. For long-chain amines, distillation is often carried out at pressures below 1 mmHg to keep the temperature below decomposition levels.
-
| Parameter | Guideline | Citation |
| Boiling Point | >150 °C at atmospheric pressure necessitates vacuum distillation. | |
| Optimal Boiling Temperature | 45-180 °C under vacuum. | |
| Typical Vacuum Pressure | 0.1 mmHg for high-boiling compounds. |
2. Flash Column Chromatography
-
Stationary Phase: Silica gel (if using a mobile phase modifier) or amine-functionalized silica gel.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). If using standard silica gel, add 0.1-1% triethylamine to the eluent.
-
Procedure:
-
Pack the column with the chosen stationary phase.
-
Dissolve the crude this compound in a minimal amount of the initial, low-polarity eluent.
-
Load the sample onto the column.
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
This technical support guide provides a comprehensive overview of the common challenges and solutions for the synthesis and purification of this compound. For further assistance, please consult the cited literature or contact a qualified chemist.
References
Technical Support Center: Optimizing Reaction Conditions for 9-Aminoheptadecane
Welcome to the technical support center for the synthesis and purification of 9-Aminoheptadecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 9-Aminoheptadecane?
The most prevalent and generally efficient laboratory-scale synthesis of 9-Aminoheptadecane is the reductive amination of heptadecan-9-one. This method involves the reaction of the ketone with an amine source, typically ammonia or an ammonia equivalent, in the presence of a reducing agent. This approach is favored due to its relatively mild reaction conditions and good yields.[1][2]
Q2: What are the key starting materials for the synthesis of 9-Aminoheptadecane via reductive amination?
The primary starting materials are:
-
Heptadecan-9-one: The ketone precursor.
-
Ammonia source: Aqueous ammonia, ammonium acetate, or ammonium formate are commonly used.
-
Reducing agent: Sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂/Pd/C) are effective choices.[3][4]
-
Solvent: Typically a protic solvent like methanol or ethanol.
Q3: What are some alternative synthetic routes to 9-Aminoheptadecane?
While reductive amination is common, other methods include:
-
Leuckart Reaction: This reaction uses formamide or ammonium formate as both the nitrogen source and the reducing agent at high temperatures to convert heptadecan-9-one to the corresponding amine.[5]
-
Hofmann Rearrangement: This involves the conversion of heptadecanamide to 9-aminoheptadecane, which has one fewer carbon atom than the starting amide. This method is less direct if starting from heptadecan-9-one.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction. The disappearance of the heptadecan-9-one spot and the appearance of the 9-Aminoheptadecane spot indicate the reaction's progress. Due to the weak UV absorbance of aliphatic amines, visualization can be achieved using stains like potassium permanganate or ninhydrin.
Q5: What are the characteristic spectroscopic signatures for 9-Aminoheptadecane?
-
FTIR Spectroscopy: A primary amine like 9-Aminoheptadecane will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.
-
¹H NMR Spectroscopy: The proton on the carbon bearing the amino group will appear as a multiplet. The N-H protons often appear as a broad singlet, and their chemical shift can vary. Adding D₂O will cause the N-H peak to disappear, which is a useful diagnostic test.
-
¹³C NMR Spectroscopy: The carbon attached to the nitrogen will be deshielded and appear at a characteristic chemical shift.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Suggested Solution |
| Inefficient Imine Formation | Analyze a reaction aliquot by TLC or ¹H NMR to check for the presence of the imine intermediate. | Ensure the reaction pH is weakly acidic (around 5-6) to facilitate imine formation. The use of ammonium acetate can help buffer the reaction. |
| Inactive Reducing Agent | Test the reducing agent on a known, reactive substrate. | Use a fresh bottle of the reducing agent. Sodium cyanoborohydride and sodium triacetoxyborohydride are moisture-sensitive. |
| Incomplete Reaction | Monitor the reaction by TLC for the persistence of starting material (heptadecan-9-one). | Extend the reaction time or slightly increase the reaction temperature. |
| Side Reactions | Analyze the crude product by GC-MS or LC-MS to identify byproducts. | Over-reduction of the ketone to the corresponding alcohol (heptadecan-9-ol) can occur. Use a milder reducing agent or control the stoichiometry carefully. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Diagnostic Check | Suggested Solution |
| Co-elution with Starting Material on Silica Gel | The product and starting ketone may have similar polarities, leading to poor separation on silica gel chromatography. | Utilize acid-base extraction. Dissolve the crude product in a nonpolar organic solvent and extract with aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt. The organic layer will retain the unreacted ketone and other non-basic impurities. Basify the aqueous layer and extract the purified amine back into an organic solvent. |
| Product is an Oil or Low-Melting Solid | Difficulty in handling and purifying by crystallization. | Convert the amine to its hydrochloride or acetate salt by treating the purified free base with HCl or acetic acid. These salts are often crystalline and can be purified by recrystallization from a suitable solvent system. The free amine can be regenerated by treatment with a base. |
| Thermal Decomposition during Distillation | The product may degrade at high temperatures required for atmospheric distillation. | Purify by vacuum distillation to lower the boiling point. |
Experimental Protocols
Protocol 1: Synthesis of 9-Aminoheptadecane via Reductive Amination
This protocol outlines a general procedure for the synthesis of 9-Aminoheptadecane from heptadecan-9-one.
Materials:
-
Heptadecan-9-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane
-
1M Hydrochloric acid
-
1M Sodium hydroxide
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of heptadecan-9-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes, visualized with potassium permanganate stain).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1M sodium hydroxide, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 9-Aminoheptadecane.
Protocol 2: Purification of 9-Aminoheptadecane by Acid-Base Extraction
-
Dissolve the crude 9-Aminoheptadecane in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel and extract three times with 1M hydrochloric acid.
-
Combine the acidic aqueous extracts. The unreacted ketone and other non-basic impurities will remain in the organic layer.
-
Cool the combined aqueous layer in an ice bath and slowly add 1M sodium hydroxide until the solution is basic (pH > 10).
-
Extract the aqueous layer three times with fresh organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the purified 9-Aminoheptadecane.
Data Presentation
| Parameter | Reductive Amination | Leuckart Reaction | Hofmann Rearrangement |
| Typical Yield | 70-90% | 40-60% | 60-80% |
| Reaction Temperature | 0-25 °C | 160-185 °C | 50-70 °C |
| Key Reagents | NaBH₃CN, NH₄OAc | HCONH₂, HCOOH | Br₂, NaOH |
| Primary Byproducts | Heptadecan-9-ol, dialkylamine | Formamide derivatives | Isocyanate intermediate byproducts |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 9-Aminoheptadecane.
Caption: Troubleshooting logic for low yield in 9-Aminoheptadecane synthesis.
References
- 1. gctlc.org [gctlc.org]
- 2. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
Preventing degradation of Heptadecan-9-amine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Heptadecan-9-amine during storage. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dark place at temperatures below 15°C. It is sensitive to air and should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. Ensure the container is tightly sealed to protect it from moisture.
Q2: What are the common signs of this compound degradation?
Visual signs of degradation can include a change in color from colorless or light yellow to a darker yellow or brown. An increase in viscosity or the formation of precipitates may also indicate that the product has degraded. For a definitive assessment of purity, analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Q3: How does exposure to air affect this compound?
This compound is an aliphatic amine and is susceptible to oxidation when exposed to air. Oxygen can react with the amine group, leading to the formation of various degradation products, including oximes and nitrones, and can eventually lead to the cleavage of the C-N bond to form aldehydes or ketones and ammonia.[1][2][3] This process is often accelerated by exposure to light and elevated temperatures.
Q4: Can I store this compound in a standard laboratory freezer?
While cool temperatures are recommended, repeated freeze-thaw cycles should be avoided. Such cycles can potentially accelerate degradation by promoting the formation of localized concentrations of impurities and by introducing atmospheric moisture upon opening the container. If long-term storage at freezing temperatures is necessary, it is advisable to aliquot the amine into smaller, single-use vials to minimize the number of freeze-thaw cycles.
Q5: Is this compound reactive with carbon dioxide (CO2)?
Yes, like other primary amines, this compound can react with carbon dioxide from the atmosphere. This reaction can form carbamic acid, which can further react to form carbamate salts. To prevent this, it is crucial to store the compound under an inert atmosphere and keep the container tightly sealed.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Discoloration (darkening of the amine) | Oxidation due to exposure to air and/or light. | 1. Discontinue use of the discolored product in critical experiments. 2. Verify the integrity of the container seal and the inert atmosphere. 3. For future use, store in amber glass vials under nitrogen or argon and in a cool, dark place. |
| Cloudiness or Precipitate Formation | Formation of insoluble degradation products (e.g., carbamate salts from reaction with CO2) or moisture contamination leading to hydrolysis. | 1. Assess the purity of the material using an appropriate analytical method (see Experimental Protocols). 2. If the product is deemed impure, it should be discarded. 3. Ensure storage containers are dry and always flush with inert gas before sealing. |
| Inconsistent Experimental Results | Degradation of the amine leading to lower effective concentration and potential interference from degradation byproducts. | 1. Perform a purity analysis on the stored this compound. 2. If degradation is confirmed, use a fresh, unopened vial of the amine for subsequent experiments. 3. Review storage and handling procedures to identify potential sources of degradation. |
| Changes in Viscosity | Polymerization or formation of complex degradation products. | 1. Do not use the product if a significant change in viscosity is observed. 2. This may indicate advanced degradation. Dispose of the material according to safety guidelines. |
Data on Storage Stability
The following table provides illustrative data on the stability of this compound under various storage conditions. Please note that this data is for exemplary purposes to highlight the importance of proper storage.
| Storage Condition | Purity after 3 months (%) | Purity after 6 months (%) | Purity after 12 months (%) |
| <15°C, Inert Atmosphere, Dark | >99 | >98 | >97 |
| Room Temperature (~25°C), Inert Atmosphere, Dark | 98 | 96 | 93 |
| Room Temperature (~25°C), Air, Light | 95 | 88 | <80 |
| 40°C, Air, Light (Accelerated Stability) | <90 | <80 | Not recommended |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
Objective: To determine the purity of this compound and identify potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the amine, derivatization is often required to improve chromatographic performance.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).
-
Prepare a series of calibration standards of a certified reference material of this compound.
-
-
Derivatization (using Trifluoroacetic Anhydride - TFAA):
-
To 100 µL of the sample or standard solution, add 100 µL of trifluoroacetic anhydride.
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane or ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless injector at 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
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Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 amu.
-
-
-
Data Analysis:
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Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Calculate the purity by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method).
-
Attempt to identify any impurity peaks by comparing their mass spectra with library data.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
Technical Support Center: Troubleshooting 1-Octylnonylamine Synthesis
This guide provides solutions to common issues encountered during the synthesis of 1-Octylnonylamine, a long-chain primary amine. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My 1-Octylnonylamine synthesis via reductive amination has a very low yield. What are the likely causes?
Poor yields in the reductive amination synthesis of 1-Octylnonylamine can stem from several factors. The primary culprits are often incomplete imine formation, side reactions competing with the desired reaction, and degradation of the product during workup or purification. Key areas to investigate include the reaction conditions, the choice of reagents, and the purification strategy.
Q1: How can I determine if imine formation is the rate-limiting step and how can I optimize it?
Incomplete formation of the imine intermediate is a frequent cause of low yields.[1][2] The equilibrium between the starting carbonyl compound (octanal or nonanal) and the amine (ammonia or an ammonia source) to form the imine can be unfavorable.[1]
Troubleshooting Steps:
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pH Control: Imine formation is typically favored under weakly acidic conditions (pH 4-6).[3] You can add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.[3]
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Water Removal: The formation of an imine from an aldehyde/ketone and an amine is an equilibrium reaction where water is a byproduct. Removing water as it forms can drive the equilibrium towards the imine product. This can be achieved through azeotropic distillation or the use of dehydrating agents like molecular sieves.
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Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the disappearance of the starting carbonyl compound and the formation of the imine before adding the reducing agent in a two-step procedure.
Q2: I am observing significant amounts of 1-octanol/1-nonanol as a byproduct. How can this be prevented?
The formation of the corresponding alcohol occurs when the reducing agent reduces the starting aldehyde or ketone before it can form the imine.
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over the more reactive sodium borohydride (NaBH₄) for one-pot reductive aminations because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.
-
Two-Step Procedure: To minimize alcohol formation, you can perform the reaction in two distinct steps. First, allow the imine to form completely, and only then add the reducing agent. This ensures a low concentration of the starting carbonyl compound when the reducing agent is introduced.
Q3: My final product is contaminated with secondary and tertiary amines. How can I avoid this over-alkylation?
Over-alkylation happens when the desired primary amine product reacts further with the starting carbonyl compound to form secondary and subsequently tertiary amines. This is a common issue when synthesizing primary amines.
Troubleshooting Steps:
-
Excess Amine/Ammonia: Using a large excess of the amine source (e.g., ammonia or ammonium salt) can help to outcompete the newly formed primary amine in reacting with the carbonyl compound.
-
Slow Addition of Carbonyl: Adding the aldehyde or ketone slowly to the reaction mixture containing the amine and the reducing agent can help maintain a low concentration of the carbonyl compound, thus disfavoring the second alkylation step.
Q4: The purification of my crude 1-Octylnonylamine is proving difficult. What are the best practices?
Long-chain amines like 1-Octylnonylamine can be challenging to purify due to their physical and chemical properties. They can interact strongly with silica gel, making column chromatography difficult, and their high boiling points often require vacuum distillation to prevent thermal degradation.
Troubleshooting Steps:
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine from neutral or acidic impurities. Dissolve the crude product in a water-immiscible organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
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Distillation: For thermally stable, liquid amines, vacuum distillation is a good option to separate them from non-volatile impurities.
-
Recrystallization: If the amine is a solid or can be converted to a solid salt (e.g., hydrochloride), recrystallization can be an excellent purification method.
-
Chromatography Modifications: If column chromatography on silica gel is necessary, streaking and poor separation can be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. Alternatively, using a different stationary phase, such as basic alumina or amine-functionalized silica, can be effective.
Quantitative Data Summary
| Parameter | Recommended Range/Condition | Rationale | Potential Issues if Deviated |
| pH | 4 - 6 | Crucial for imine formation. | Too low: Amine protonation reduces nucleophilicity. Too high: Inefficient imine formation. |
| Temperature | Room Temperature to 80°C | Affects reaction rate and equilibrium. | Too high: May lead to side reactions and degradation. Too low: Slow reaction rate. |
| Reactant Ratio (Carbonyl:Amine) | 1:1 to 1:1.5 (or higher excess of amine) | An excess of the amine drives imine formation and minimizes over-alkylation. | Insufficient amine: Incomplete reaction. Significant excess may complicate purification. |
| Reducing Agent | NaBH₃CN, NaBH(OAc)₃ | Selective for imine reduction over carbonyl reduction. | Use of NaBH₄ in a one-pot reaction can lead to significant alcohol byproduct formation. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of an Aldehyde with an Ammonia Source
-
Reaction Setup: To a solution of the aldehyde (e.g., octanal, 1.0 eq) in a suitable solvent (e.g., methanol), add an ammonia source (e.g., ammonium acetate, 1.5 - 2.0 eq).
-
pH Adjustment: If necessary, adjust the pH of the mixture to 4-6 by adding a catalytic amount of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
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Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.2 - 1.5 eq) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.
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Work-up: Quench the reaction by carefully adding a basic aqueous solution (e.g., 1M NaOH) until the pH is >10.
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Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by acid-base extraction or vacuum distillation.
Protocol 2: Acid-Base Extraction for Purification of 1-Octylnonylamine
-
Dissolution: Dissolve the crude amine product in a water-immiscible organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The amine will move into the aqueous layer as its hydrochloride salt.
-
Removal of Neutral/Acidic Impurities: Separate the layers. The organic layer containing neutral and acidic impurities can be discarded. Wash the aqueous layer with fresh ethyl acetate to remove any remaining organic impurities.
-
Regeneration of Free Amine: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) until the pH is >12. The free amine will separate out.
-
Final Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate).
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Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 1-Octylnonylamine.
Visualizations
Caption: Troubleshooting workflow for low yield in 1-Octylnonylamine synthesis.
Caption: Simplified reaction pathway for the synthesis of 1-Octylnonylamine.
Caption: Logical diagram of the acid-base extraction purification process.
References
Adjusting pH for optimal reactivity of Heptadecan-9-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting the pH for optimal reactivity of Heptadecan-9-amine in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the importance of pH when working with this compound?
The pH of the reaction medium is a critical parameter that governs the reactivity of this compound. As a primary amine, its nitrogen atom has a lone pair of electrons, making it a potent nucleophile. However, the availability of this lone pair is directly dependent on the pH of the solution.
-
At low pH (acidic conditions): The amine group becomes protonated (-NH3+). This protonation neutralizes the lone pair, rendering the molecule non-nucleophilic and significantly reducing its reactivity in many reactions.
-
At high pH (basic conditions): The amine group exists in its neutral, deprotonated form (-NH2). In this state, the lone pair is available, and the amine exhibits its maximal nucleophilicity.
Therefore, controlling the pH is essential to ensure that a sufficient concentration of the reactive, unprotonated form of this compound is present for the desired reaction to proceed efficiently.
Q2: What is the pKa of this compound and how does it relate to pH adjustment?
Understanding the pKa is crucial for pH adjustment:
-
To have a significant concentration of the nucleophilic free base, the reaction pH should be at or above the pKa of the amine.
-
The Henderson-Hasselbalch equation can be used to estimate the ratio of protonated to unprotonated amine at a given pH, which helps in selecting the appropriate buffer system.
Q3: What is the optimal pH for reactions involving this compound as a nucleophile?
The optimal pH depends on the specific reaction. For many nucleophilic substitution and addition reactions, a pH slightly above the pKa of the amine (e.g., pH 10-11) is often ideal to maximize the concentration of the reactive free amine.
However, for some reactions, such as the formation of imines from carbonyl compounds, the optimal pH is often mildly acidic (around pH 5).[2] This is because the reaction mechanism requires protonation of an intermediate to facilitate the elimination of water. At this pH, there is a sufficient concentration of the free amine to act as a nucleophile, as well as enough acid to catalyze the reaction.[2]
Q4: How does the solubility of this compound change with pH?
The solubility of this compound is pH-dependent.
-
In its protonated form (-NH3+) at acidic pH, the molecule is a salt and is generally more soluble in aqueous solutions.
-
In its neutral form (-NH2) at basic pH, the long alkyl chain (C17) makes the molecule significantly less soluble in water and more soluble in organic solvents.
This property can be utilized for extraction and purification purposes.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no reaction yield | Incorrect pH: The amine may be protonated and non-nucleophilic. | 1. Measure the pH of your reaction mixture. 2. Adjust the pH to be at or slightly above the estimated pKa of this compound (pH 9.5-11.0) using a suitable non-reactive base (e.g., triethylamine, diisopropylethylamine). 3. For reactions requiring acid catalysis (e.g., imine formation), optimize the pH in the range of 4-6. |
| Poor solubility of reactants: this compound may not be sufficiently dissolved in the reaction solvent at the desired pH. | 1. Consider using a co-solvent system to improve solubility. 2. If the reaction allows, increasing the temperature may enhance solubility. 3. Ensure vigorous stirring to maximize the interaction between reactants. | |
| Side product formation | pH is too high: A very high pH might lead to base-catalyzed side reactions or degradation of other components in the reaction mixture. | 1. Carefully control the addition of the base to avoid excessively high pH. 2. Use a buffer system to maintain the pH within the optimal range. 3. Screen different non-nucleophilic bases to identify one that minimizes side reactions. |
| Difficulty in product purification | pH-dependent solubility of the product: The product's solubility may be changing during workup due to pH shifts. | 1. During aqueous workup, adjust the pH to a level where the product has minimal solubility to facilitate precipitation or to a pH where it is highly soluble for efficient extraction. 2. Utilize the pH-dependent solubility of unreacted this compound to remove it (e.g., by washing with an acidic solution). |
Experimental Protocol: pH Optimization for a Nucleophilic Substitution Reaction
This protocol provides a general methodology for determining the optimal pH for the reaction of this compound with an electrophile (e.g., an alkyl halide) in a biphasic solvent system.
Materials:
-
This compound
-
Electrophile (e.g., 1-bromobutane)
-
Toluene
-
A series of aqueous buffers (e.g., phosphate buffers for pH 7-8, borate buffers for pH 9-10, carbonate-bicarbonate buffers for pH 10-11)
-
pH meter
-
Stir plate and stir bars
-
Reaction vials
-
Analytical method for monitoring reaction progress (e.g., GC-MS, HPLC, or TLC)
Procedure:
-
Preparation of Reaction Mixtures:
-
In a series of reaction vials, add a solution of the electrophile in toluene (e.g., 0.1 M).
-
To each vial, add an equal volume of a different aqueous buffer solution (pH 7, 8, 9, 10, and 11).
-
Initiate the reaction by adding a stock solution of this compound in toluene to each vial to a final concentration of 0.1 M.
-
-
Reaction Execution:
-
Seal the vials and stir the biphasic mixtures vigorously at a constant temperature (e.g., 50 °C) for a set period (e.g., 4 hours).
-
-
Reaction Monitoring and Analysis:
-
At regular intervals (e.g., every hour), take an aliquot from the organic layer of each reaction vial.
-
Analyze the aliquots using the chosen analytical method to determine the concentration of the product and the remaining starting materials.
-
-
Determination of Optimal pH:
-
Plot the product concentration or reaction conversion against the pH of the aqueous buffer.
-
The pH that results in the highest reaction rate or product yield is the optimal pH for this specific reaction system.
-
Visualizations
Caption: Workflow for experimental pH optimization.
References
Minimizing side reactions in Heptadecan-9-amine applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Heptadecan-9-amine in their experiments. The focus is on minimizing common side reactions and ensuring the successful outcome of your work.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Amide Coupling Reactions (e.g., with Carboxylic Acids or NHS Esters)
Question: I am reacting this compound with a carboxylic acid-containing molecule using EDC/NHS chemistry, but my final product yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in amide coupling reactions involving primary amines like this compound are a common issue. Several factors could be contributing to this problem.
Potential Causes and Solutions for Low Amide Coupling Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS ester | The N-hydroxysuccinimide (NHS) ester intermediate is susceptible to hydrolysis in aqueous environments, especially at alkaline pH.[1] This competes with the desired reaction with this compound. To mitigate this, perform the reaction at a pH between 7.2 and 8.5.[2] It is also crucial to prepare NHS ester stock solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use. |
| Presence of competing primary amines in buffers | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with this compound for reaction with the activated carboxylic acid, thereby reducing your product yield.[2] Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer. |
| Steric Hindrance | The long alkyl chain of this compound or the structure of your carboxylic acid-containing molecule may sterically hinder the reaction. Consider using a crosslinker with a longer spacer arm to overcome this. |
| Inaccurate quantification of this compound | If the concentration of your this compound solution is lower than assumed, the molar ratio of reactants will be suboptimal. Verify the concentration and purity of your amine stock solution using methods like GC-MS after derivatization. |
| Suboptimal reaction conditions | The reaction time and temperature may not be optimal. Most EDC/NHS coupling reactions are performed for 0.5 to 4 hours at room temperature or 4°C.[2] You may need to optimize these parameters for your specific molecules. |
A logical workflow for troubleshooting low yield in EDC/NHS coupling is presented below.
Caption: Troubleshooting workflow for low amide coupling yield.
Issue 2: Formation of Insoluble Aggregates in Nanoparticle Synthesis
Question: I am using this compound as a capping agent in the synthesis of nanoparticles, but I'm observing the formation of insoluble aggregates. Why is this happening and what can I do to prevent it?
Answer: Aggregation is a common challenge in nanoparticle synthesis, and the properties of the capping agent play a crucial role.
Potential Causes and Solutions for Nanoparticle Aggregation
| Potential Cause | Recommended Solution |
| Incomplete Surface Coverage | If the concentration of this compound is too low, the nanoparticle surface may not be fully passivated, leading to aggregation. Try increasing the molar ratio of this compound to the nanoparticle precursor. |
| Poor Solvent Quality | The presence of impurities or water in the solvent can affect the solubility of the nanoparticles and the effectiveness of the capping agent. Use high-purity, anhydrous solvents. |
| Reaction Temperature | The reaction temperature can influence both the nanoparticle growth rate and the binding kinetics of the capping agent. You may need to empirically optimize the temperature profile of your synthesis. |
| Formation of Alkylammonium Carbamate | Primary amines can react with atmospheric carbon dioxide to form alkylammonium carbamates, which can alter the surface chemistry and lead to aggregation.[3] To avoid this, handle this compound under an inert atmosphere (e.g., nitrogen or argon). If carbamate formation is suspected, the amine can be purified by heating under a stream of inert gas. |
The following diagram illustrates the process of nanoparticle stabilization by this compound and the potential for aggregation.
Caption: Ideal vs. problematic nanoparticle synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and how can they affect my experiment?
A1: Commercial long-chain amines can contain several impurities. For this compound, these could include isomers, shorter or longer chain amines, and secondary amines. A significant impurity can be the corresponding alkylammonium carbamate, formed by the reaction of the amine with atmospheric CO2. These impurities can affect nanoparticle synthesis by altering growth kinetics and the final particle size and shape. In bioconjugation, they can lead to a lower effective concentration of the primary amine, reducing reaction yields.
Q2: How should I store this compound to minimize degradation?
A2: this compound should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric carbon dioxide and oxidation. Ensure the container is tightly sealed to prevent moisture absorption.
Q3: Can I use spectroscopic methods to check for side reactions?
A3: Yes, Fourier-Transform Infrared (FTIR) spectroscopy is a useful tool. For example, in an amide coupling reaction, you can monitor the disappearance of the primary amine N-H stretching bands (around 3300-3500 cm⁻¹) and the appearance of the amide C=O stretching band (around 1650 cm⁻¹). The formation of alkylammonium carbamate can also be detected by the appearance of characteristic peaks.
Q4: What is the optimal pH for reacting this compound with an NHS ester?
A4: The optimal pH for the reaction of a primary amine with an NHS ester is typically between 7.2 and 8.5. Below this range, the amine is protonated and less nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, which will lower your yield.
Q5: Are there alternative coupling chemistries I can use with this compound if EDC/NHS is not working?
A5: Yes, several other chemistries can be used to couple primary amines. These include reactions with isothiocyanates, isocyanates, acyl azides, sulfonyl chlorides, and aldehydes (via reductive amination). The choice of chemistry will depend on the functional groups present on your other molecule and the desired stability of the resulting linkage.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS after Derivatization
This protocol provides a general method for assessing the purity of this compound and identifying potential related impurities. Long-chain amines are often derivatized to improve their chromatographic properties.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Helium (carrier gas)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 2 mL autosampler vial. b. Add 1 mL of anhydrous ethyl acetate to dissolve the sample. c. Add 100 µL of TFAA to the vial. d. Cap the vial tightly and vortex for 1 minute. e. Heat the vial at 60°C for 30 minutes in a heating block. f. Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
-
Data Analysis: The purity is determined by calculating the peak area percentage of the derivatized this compound relative to the total peak area of all components in the chromatogram. The mass spectra of any impurity peaks can be analyzed to identify their structures.
The following diagram outlines the workflow for this purity assessment.
Caption: Workflow for GC-MS purity analysis of this compound.
Protocol 2: General Procedure for EDC/NHS Coupling of this compound to a Carboxylic Acid
This protocol describes a two-step process for coupling this compound to a molecule containing a carboxylic acid group.
Materials:
-
Molecule with a carboxylic acid group ("Protein #1")
-
This compound ("Amine #2")
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1M Hydroxylamine, pH 8.5
-
(Optional) Desalting column
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve your carboxylic acid-containing molecule ("Protein #1") in the Activation Buffer. b. Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials. c. Add EDC (e.g., to a final concentration of 2 mM) and NHS/Sulfo-NHS (e.g., to a final concentration of 5 mM) to the protein solution. d. Incubate for 15 minutes at room temperature to activate the carboxylic acid groups.
-
Removal of Excess EDC (Optional but Recommended): a. To prevent side reactions with the amine, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer. This step also serves to raise the pH for the subsequent amine reaction.
-
Coupling with this compound: a. Dissolve this compound in the Coupling Buffer. b. Add the this compound solution to the activated carboxylic acid solution. A 10- to 50-fold molar excess of amine over the carboxylic acid-containing molecule is a good starting point. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching the Reaction: a. Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any remaining active NHS esters. Incubate for 15 minutes.
-
Purification: a. Purify the final conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or other chromatographic techniques to remove excess reagents and byproducts.
References
Heptadecan-9-amine storage conditions to avoid air sensitivity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of heptadecan-9-amine to mitigate its air sensitivity.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to air?
Yes, this compound is known to be air-sensitive.[1] Exposure to air can lead to degradation, compromising the purity and performance of the compound in your experiments. It is crucial to store it under an inert atmosphere.[1]
Q2: What are the ideal storage conditions to prevent degradation of this compound?
To ensure the stability of this compound, it should be stored in a cool, dark, and dry place. Specific temperature recommendations vary, with some suppliers suggesting room temperature (in a cool, dark place, <15°C)[1], while others recommend refrigeration at 2-8°C.[2] For long-term storage, temperatures as low as -20°C for up to one month or -80°C for up to six months in solution have also been suggested.[2] The key is to minimize exposure to air, light, and moisture.
Q3: What type of container should I use for storing this compound?
Use tightly sealed containers made of materials that do not react with amines, such as high-density polyethylene (HDPE) or amber glass to protect from light. Ensure the container is flushed with an inert gas like argon or nitrogen before sealing to displace any air.
Q4: What are the visible signs of this compound degradation?
Degradation of this compound upon exposure to air may manifest as a change in color, typically to a yellow or orange hue. The formation of a precipitate can also indicate degradation, possibly due to oxidation or reaction with atmospheric carbon dioxide to form carbamates.
Q5: How does air affect this compound?
Primary amines like this compound are susceptible to oxidation in the presence of air. This process can lead to the formation of impurities such as hydroxylamines, nitroso compounds, and eventually nitroalkanes. Additionally, being hygroscopic, it can absorb moisture from the air, which may lead to hydrolysis or other unwanted reactions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Discoloration (yellowing) of the amine | Exposure to air and/or light leading to oxidation. | Store the amine under an inert atmosphere (argon or nitrogen) in a tightly sealed amber glass vial or a container protected from light. For critical applications, consider repurification by distillation if feasible, or use a fresh batch. |
| Formation of precipitate in the amine | Insoluble oxidation products have formed, or the amine has reacted with atmospheric CO₂ to form carbamates. | Filter the amine before use. To prevent recurrence, ensure future storage is under a dry, inert atmosphere. |
| Inconsistent experimental results | The purity of the amine has been compromised due to improper storage and degradation. | Before use, especially after prolonged storage, verify the purity of the this compound using an appropriate analytical method such as Gas Chromatography (GC). Always use a fresh batch for highly sensitive experiments. |
Storage Condition Summary
| Parameter | Condition | Reference |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | |
| Temperature | Cool, dark place (<15°C) or Refrigerated (2-8°C) | |
| Light | Protect from light (use amber vials or store in the dark) | |
| Container | Tightly sealed, high-density polyethylene (HDPE) or glass |
Experimental Protocols
General Protocol for Purity Assessment by Gas Chromatography (GC)
To monitor the stability of this compound and check for degradation products, a general gas chromatography method can be employed.
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5) is suitable for separating long-chain amines.
-
Injector: Set to a temperature of 250-280°C.
-
Oven Program: Start at an initial temperature of around 100°C, hold for 1-2 minutes, then ramp up to 280-300°C at a rate of 10-20°C per minute.
-
Detector: A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like amines. Set the detector temperature to 300°C.
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.
-
Sample Preparation: Prepare a dilute solution of the amine in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.
Workflow for Proper Storage of this compound
Caption: Decision workflow for storing this compound.
References
Validation & Comparative
A Comparative Guide to Quantum Dot Capping Agents: Heptadecan-9-amine in Context
For researchers, scientists, and drug development professionals, the selection of an appropriate capping agent is a critical determinant of quantum dot (QD) performance and applicability. This guide provides a comparative analysis of Heptadecan-9-amine and other prevalent capping agents, supported by experimental data to inform your selection process.
Quantum dots (QDs) are semiconductor nanocrystals with unique optical and electronic properties, making them invaluable tools in biomedical imaging, diagnostics, and targeted drug delivery. The surface chemistry of QDs, governed by capping agents, dictates their stability, biocompatibility, and quantum yield (QY). While a variety of capping agents are utilized, this guide focuses on a comparison between the less conventional this compound and more established alternatives.
Due to a scarcity of published data specifically on this compound as a QD capping agent, this guide will draw comparisons with the broader class of long-chain alkylamines, such as the widely used oleylamine. This allows for an informed discussion of the potential advantages and disadvantages of this compound's structural characteristics—a long, saturated 17-carbon chain with a central amine group. This will be contrasted with other common classes of capping agents, including thiol-based ligands.
Performance Comparison of Capping Agents
The choice of capping agent significantly impacts the key performance indicators of quantum dots. The following table summarizes quantitative data for various capping agents, providing a baseline for comparison.
| Capping Agent Class | Specific Example | Quantum Dot Type | Quantum Yield (QY) | Particle Size (nm) | Stability Characteristics |
| Long-Chain Alkylamine | Oleylamine | PbSe | 30-80%[1] | 4.1 - 5.1[1] | Good colloidal stability in non-polar solvents; prone to aggregation in aqueous solutions without modification.[2] |
| Thiol (Monothiol) | Mercaptoacetic Acid (MAA) | ZnS | Significant QY | Smaller particle size compared to other thiols[3] | Superior crystal lattice.[3] |
| Thiol (Monothiol) | Mercaptoethanol (ME) | ZnS | Intermediate QY | Intermediate particle size | Acceptable cytotoxicity, rapid cellular uptake. |
| Thiol (Monothiol) | Cysteamine (CA) | ZnS | Lowest QY among tested thiols | Highest tendency for aggregation | Lower stability compared to MAA and ME. |
| Thiol (Bidentate) | Dihydrolipoic Acid (DHLA) | CdSe/ZnS | High QY retention after phase transfer | - | Provides stable, water-soluble QDs. |
Note: Data for this compound is not available in the surveyed literature. The performance of oleylamine is presented as a proxy for long-chain alkylamines. The specific properties of QDs are highly dependent on the synthesis conditions and the nature of the QD core/shell.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of quantum dots with different classes of capping agents.
Synthesis of ZnS Quantum Dots with Thiol Capping Agents (MAA, ME, CA)
This protocol describes a chemical precipitation method for synthesizing ZnS QDs stabilized by mercaptoethanol (ME), mercaptoacetic acid (MAA), or cysteamine (CA).
Materials:
-
Zinc Chloride (ZnCl₂)
-
Sodium Sulfide (Na₂S)
-
Mercaptoethanol (ME) / Mercaptoacetic Acid (MAA) / Cysteamine (CA)
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a two-necked flask, dissolve 10 mmol of the chosen capping agent (MAA, ME, or CA) in 25 mL of deionized water.
-
Purge the solution with nitrogen gas and maintain a constant stir.
-
Slowly add 25 mL of 100 mM ZnCl₂ solution dropwise to the flask.
-
Adjust the pH of the mixture. For MAA and ME, adjust to pH 12. For CA, adjust to pH 7.
-
Under vigorous stirring, add 25 mL of 100 mM Na₂S solution to the mixture.
-
The formation of ZnS QDs is indicated by a change in the solution's appearance.
-
The resulting QDs can be purified by centrifugation and redispersion.
Synthesis of PbSe Quantum Dots with Oleylamine as a Capping Agent
This protocol outlines a method for preparing PbSe QDs using oleylamine (OAM) as both a solvent and a capping agent.
Materials:
-
Lead(II) oxide (PbO)
-
Selenium (Se) powder
-
Oleylamine (OAM)
-
1-Octadecene (ODE) (optional, as solvent)
-
Trioctylphosphine (TOP) (for Se precursor)
Procedure:
-
Prepare a selenium precursor by dissolving Se powder in TOP (Se-TOP).
-
In a three-neck flask, dissolve PbO in OAM (and ODE if used) and degas the mixture under vacuum at an elevated temperature.
-
Under an inert atmosphere (e.g., nitrogen), rapidly inject the Se-TOP precursor into the hot Pb-oleate solution.
-
The reaction temperature and time will influence the final size of the PbSe QDs.
-
Cool the reaction mixture to stop crystal growth.
-
Purify the QDs by precipitation with a non-solvent (e.g., ethanol) and subsequent centrifugation.
Visualizing Experimental Workflows and Relationships
To better understand the processes and relationships involved in quantum dot synthesis and functionalization, the following diagrams are provided.
Conclusion
The selection of a capping agent is a multi-faceted decision that requires balancing the desired quantum yield, stability, and biocompatibility for a specific application. While established capping agents like oleylamine and various thiols have well-documented properties, the exploration of novel agents such as this compound could offer new avenues for tuning QD performance. Based on its structure, this compound is expected to behave similarly to other long-chain alkylamines, providing good stability in non-polar environments. However, for biological applications, further surface modification would likely be necessary to impart aqueous solubility and biocompatibility. Future research directly comparing this compound with other capping agents is needed to fully elucidate its potential in the field of quantum dot technology.
References
Validating the Purity of Heptadecan-9-amine: A Comparative Guide to GC Analysis and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. Heptadecan-9-amine, a long-chain primary amine, presents unique analytical challenges due to its high polarity and low volatility. This guide provides a comprehensive comparison of Gas Chromatography (GC) analysis with alternative methods for validating the purity of this compound, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Methods for Purity Assessment
Gas Chromatography, particularly after derivatization, is a powerful technique for the analysis of volatile and semi-volatile compounds. However, alternative methods such as High-Performance Liquid Chromatography with a universal detector and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages, especially for non-volatile impurities or for obtaining an absolute purity value without the need for a reference standard of the analyte itself.
| Analytical Method | Principle | Purity Result (Hypothetical) | Potential Impurities Detected | Advantages | Limitations |
| GC-FID (with TFAA Derivatization) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. Flame Ionization Detector (FID) provides a response proportional to the mass of carbon. | 99.5% | Residual starting materials (e.g., nonan-1-one, nonanal), byproducts of reductive amination (e.g., di(heptadecan-9-yl)amine), residual solvents. | High resolution and sensitivity for volatile impurities. Robust and widely available instrumentation. | Requires derivatization for polar amines, which adds a step to the workflow and can introduce variability. Not suitable for non-volatile or thermally labile impurities. |
| HPLC-CAD | Separation of compounds based on their partitioning between a mobile and a stationary phase. Charged Aerosol Detector (CAD) provides a near-universal response for non-volatile analytes. | 99.2% | Non-volatile synthesis byproducts, unreacted starting materials with low volatility. | No derivatization required. Suitable for a wide range of non-volatile and thermally labile compounds. Provides a more uniform response for different analytes compared to UV detection. | Lower resolution for highly volatile impurities compared to GC. Mobile phase composition can influence detector response. |
| Quantitative NMR (qNMR) | Measures the absolute concentration of a substance by comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard. | 99.3% | Provides an overall purity value but does not separate and identify individual impurities unless their signals are distinct and identifiable. | Provides an absolute purity value without the need for a specific reference standard of the analyte. Non-destructive. Provides structural information about the analyte and impurities. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. Signal overlap can complicate quantification. |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
This protocol describes the purity analysis of this compound using GC-FID after derivatization with trifluoroacetic anhydride (TFAA). Derivatization is crucial for improving the chromatographic properties of the polar amine.[1]
a. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC analysis.
b. GC-FID Parameters:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 320°C.
c. Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
A Researcher's Guide to Characterizing Heptadecan-9-amine Functionalized Surfaces
For researchers, scientists, and drug development professionals, the precise characterization of functionalized surfaces is paramount for ensuring the efficacy, safety, and reliability of a multitude of applications, from biocompatible materials to advanced biosensors. The successful grafting of molecules like Heptadecan-9-amine, a long-chain alkylamine, onto a substrate can dramatically alter its surface properties, including chemistry, topography, and wettability. Verifying and quantifying these changes requires a suite of sophisticated analytical techniques.
This guide provides an objective comparison of the most common and powerful techniques used to characterize this compound and other amine-functionalized surfaces. We will delve into the quantitative performance of each method, provide detailed experimental protocols, and illustrate the logical workflow of surface characterization.
Comparative Analysis of Surface Characterization Techniques
The choice of characterization technique is dictated by the specific information required. Spectroscopic methods are ideal for determining chemical composition, while microscopic techniques excel at revealing surface topography. The following table summarizes and compares the key performance metrics of the most relevant techniques for analyzing amine-functionalized surfaces.
| Technique | Information Provided | Analysis Depth | Lateral Resolution | Sensitivity | Key Application for Amine Functionalization |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states of elements (e.g., C-N, N-H bonds) | 1-10 nm | 1-10 µm | ~0.1 atomic % | Quantifying amine group concentration and confirming covalent attachment.[1][2][3] |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Elemental and molecular information, surface imaging | 1-2 nm | Down to 100 nm | ppm to ppb range | Mapping the spatial distribution of this compound and detecting trace contaminants.[4][5] |
| Atomic Force Microscopy (AFM) | 3D surface topography, roughness, mechanical properties (adhesion, friction) | N/A (Surface) | 1-10 nm | Angstrom-level vertical resolution | Visualizing the morphology of the amine monolayer and measuring changes in surface roughness. |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity), surface energy | N/A (Surface) | Millimeter scale | ±1° | Assessing the change in surface polarity after amine functionalization. |
| Fourier-Transform Infrared Spectroscopy (FTIR) - ATR Mode | Presence of specific chemical bonds and functional groups (N-H, C-H) | ~0.5-2 µm | ~3-10 µm | Varies by bond | Confirming the presence of amine and alkyl functionalities on the surface. |
Experimental Workflows and Logical Relationships
To effectively characterize a functionalized surface, a logical progression of techniques is often employed. The workflow typically begins with methods that confirm the presence of the desired chemical groups and then moves to techniques that probe the physical and morphological properties of the surface.
Caption: General experimental workflow for the characterization of functionalized surfaces.
The relationship between the analytical techniques and the specific surface properties they probe is crucial for selecting the appropriate method for a given research question.
Caption: Relationship between characterization techniques and the surface properties they measure.
Detailed Experimental Protocols
Below are generalized protocols for the key experiments. Note that specific instrument parameters will need to be optimized for your particular setup and substrate.
X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental composition and identify the chemical states of nitrogen and carbon on the surface.
-
Methodology:
-
Mount the functionalized substrate onto the sample holder using conductive, vacuum-compatible tape.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Irradiate the sample surface with a monochromatic X-ray source (typically Al Kα).
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution scans over the C 1s, N 1s, O 1s, and Si 2p (if applicable) regions.
-
Perform peak fitting on the high-resolution spectra to deconvolute the different chemical states. For the N 1s peak, look for components corresponding to amine groups (-NH2) around 399-400 eV and potentially protonated amines (-NH3+) at higher binding energies (~401.5 eV). For the C 1s peak, identify the aliphatic C-C/C-H peak (~285.0 eV) and the C-N peak (~286.4 eV).
-
Quantify the elemental composition from the survey scan using the instrument's relative sensitivity factors.
-
Atomic Force Microscopy (AFM)
-
Objective: To visualize the surface topography and quantify the root-mean-square (RMS) roughness.
-
Methodology:
-
Select an appropriate AFM probe. For imaging soft monolayers, a soft cantilever operating in tapping mode is often preferred to minimize sample damage.
-
Mount the sample on the AFM stage.
-
Bring the AFM tip into contact or near-contact with the surface.
-
Optimize imaging parameters, including scan size (e.g., 1x1 µm, 5x5 µm), scan rate, and feedback gains to obtain a clear, high-quality image.
-
Acquire topography images from multiple representative areas on the surface.
-
Use the AFM software to flatten the images and remove artifacts.
-
Calculate the RMS roughness for each image. A uniform, high-quality monolayer should result in a very low RMS roughness, often below 1 nm.
-
Contact Angle Goniometry
-
Objective: To measure the static water contact angle to assess the change in surface hydrophobicity.
-
Methodology:
-
Place the functionalized substrate on the goniometer stage.
-
Use a high-precision syringe to dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Repeat the measurement at several different locations on the sample to ensure reproducibility and obtain an average value. Successful functionalization with the long alkyl chains of this compound should result in a significant increase in the water contact angle, indicating a more hydrophobic surface.
-
By integrating the data from these complementary techniques, researchers can build a comprehensive understanding of the chemical and physical properties of this compound functionalized surfaces, ensuring their suitability for the intended application.
References
- 1. A Facile Method for the Non-Covalent Amine Functionalization of Carbon-Based Surfaces for Use in Biosensor Development [mdpi.com]
- 2. Frontiers | Challenges in surface analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imaging Analysis of Carbohydrate-Modified Surfaces Using ToF-SIMS and SPRi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: Heptadecan-9-amine vs. Hexylamine
For Immediate Release
This guide presents a detailed performance comparison of Heptadecan-9-amine and Hexylamine, two aliphatic amines with varying chain lengths that dictate their respective physicochemical properties, biological activities, and applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing objective data and standardized experimental protocols to inform selection and application.
Physicochemical Properties
The fundamental differences in the physical and chemical properties of this compound and Hexylamine, largely driven by the significant disparity in their alkyl chain length, are summarized in Table 1. This compound, with its 17-carbon backbone, is a significantly larger and heavier molecule than Hexylamine, which possesses a 6-carbon chain. This difference is reflected in their boiling points and densities. The long alkyl chain in this compound also suggests poor solubility in water, a characteristic it shares with Hexylamine, which is only slightly soluble.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Hexylamine |
| Molecular Formula | C₁₇H₃₇N[1] | C₆H₁₅N |
| Molecular Weight | 255.49 g/mol [1] | 101.19 g/mol |
| Appearance | Colorless to light yellow/orange clear liquid[1] | Water-white to colorless liquid |
| Boiling Point | 120 °C at 0.1 mmHg[2] | 131-132 °C at 760 mmHg |
| Melting Point | Not available | -23 °C |
| Density | 0.81 g/cm³ (20 °C) | 0.766 g/mL (25 °C) |
| Solubility in Water | Poor (predicted) | Slightly soluble |
| CAS Number | 3241-20-1 | 111-26-2 |
Biological Activity and Applications
The applications of these amines are largely dictated by their chain length.
This compound , with its long, branched alkyl chain, is utilized in more specialized applications, often in materials science. It is described as a capping agent for colloidal quantum dots and as a solubility-enhancing reagent in the development of electronic materials. There is also a mention of its amine group being reactive with carboxylic acids and activated NHS esters, suggesting its potential use in bioconjugation and the synthesis of more complex molecules, such as those used in lipid nanoparticles for drug delivery.
Hexylamine , a shorter-chain amine, has a broader range of industrial applications. It is a versatile intermediate in the synthesis of a variety of products, including:
-
Surfactants and Emulsifiers: Its amphiphilic nature makes it suitable for use in formulations requiring the mixing of immiscible liquids.
-
Corrosion Inhibitors: It can form a protective film on metal surfaces, preventing corrosion.
-
Pesticides and Pharmaceuticals: It serves as a building block in the synthesis of active ingredients.
-
Dyes and Rubber Production: It is used as a chemical intermediate in these manufacturing processes.
Toxicological Profile
The toxicological data for Hexylamine is well-established, while the information for this compound is more limited, primarily consisting of GHS hazard classifications.
Table 2: Comparison of Toxicological Data
| Parameter | This compound | Hexylamine |
| Acute Oral Toxicity (LD50, rat) | Not available | 670 mg/kg |
| Acute Dermal Toxicity (LD50, rabbit) | Not available | 420 µL/kg |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage | H226: Flammable liquid and vapor, H301+H311: Toxic if swallowed or in contact with skin, H314: Causes severe skin burns and eye damage, H411: Toxic to aquatic life with long lasting effects |
| Signal Word | Danger | Danger |
The available data indicates that both amines are hazardous, with this compound being classified as causing severe skin burns and eye damage. Hexylamine shares these corrosive properties but also presents risks of flammability, acute toxicity upon ingestion or skin contact, and environmental hazards.
Experimental Protocols for Performance Comparison
To provide a framework for the objective comparison of this compound and Hexylamine, the following standardized experimental protocols are recommended.
Evaluation of Corrosion Inhibition
The performance of these amines as corrosion inhibitors can be quantitatively assessed using electrochemical methods.
Protocol: Potentiodynamic Polarization Resistance Measurement (ASTM G59)
-
Test Environment: Prepare a corrosive environment, such as a saline solution (e.g., 3.5% NaCl) saturated with CO₂ to simulate industrial conditions.
-
Working Electrode: Use a metal coupon (e.g., carbon steel) as the working electrode.
-
Inhibitor Concentration: Add varying concentrations of this compound and Hexylamine to the corrosive solution. A control solution without any inhibitor should also be prepared.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
Measurement: After an initial stabilization period, apply a potential scan to the working electrode and measure the resulting current.
-
Data Analysis: Plot the polarization curve (log current density vs. potential). The corrosion current density (i_corr) is determined from the Tafel extrapolation of the anodic and cathodic curves. The inhibitor efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100
Assessment of Surfactant Properties
The ability of these amines to act as surfactants can be determined by measuring their effect on the surface tension of a solution.
Protocol: Surface Tension Measurement (Du Noüy Ring Method)
-
Solution Preparation: Prepare aqueous solutions of this compound and Hexylamine at various concentrations.
-
Instrumentation: Use a tensiometer equipped with a platinum-iridium ring.
-
Measurement:
-
Calibrate the instrument with deionized water.
-
Immerse the ring in the amine solution.
-
Slowly pull the ring through the surface of the liquid.
-
Record the force required to detach the ring from the surface.
-
-
Data Analysis: The surface tension is calculated from the measured force. A plot of surface tension versus the logarithm of the amine concentration can be used to determine the critical micelle concentration (CMC), a key parameter for surfactant effectiveness.
Cytotoxicity Assessment
To evaluate the biological safety profile, a cytotoxicity assay can be performed on a relevant cell line.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed a suitable cell line (e.g., human fibroblasts) in a 96-well plate and incubate until the cells adhere and are in the exponential growth phase.
-
Compound Treatment: Prepare serial dilutions of this compound and Hexylamine in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of the two amines.
Caption: Workflow for comparing the performance of this compound and Hexylamine.
Conclusion
This compound and Hexylamine exhibit distinct performance profiles due to their structural differences. Hexylamine is a well-characterized, versatile chemical intermediate with a broad range of industrial applications and a comprehensive toxicological profile. In contrast, this compound is a more specialized molecule with applications in materials science, and its biological and toxicological properties are less thoroughly documented. The selection between these two amines should be based on the specific requirements of the application, taking into account the longer alkyl chain of this compound for applications requiring higher lipophilicity and surface activity, and the broader utility and established data of Hexylamine for more general chemical synthesis and industrial uses. The experimental protocols outlined in this guide provide a robust framework for conducting direct comparative studies to further elucidate their performance in specific contexts.
References
Efficacy Showdown: 9-Aminoheptadecane vs. n-Octylamine - A Comparative Review for Drug Development Professionals
In the landscape of chemical biology and drug development, the selection of appropriate molecules is paramount to the success of research endeavors. This guide provides a comparative analysis of 9-Aminoheptadecane and n-Octylamine, two amine-containing compounds, to assist researchers, scientists, and drug development professionals in their applications. This comparison is based on currently available data on their chemical properties and established biological applications.
Executive Summary
A thorough review of existing literature reveals that 9-Aminoheptadecane and n-Octylamine occupy distinct functional niches. 9-Aminoheptadecane is primarily documented as a chemical biology tool, specifically a linker for bioconjugation, with no significant intrinsic biological efficacy reported. In contrast, n-Octylamine, while utilized as a chemical intermediate, has demonstrated some biological activities, including use as a biocide building block and in drug delivery systems, where it has exhibited cytotoxicity to cancer cells. A direct comparative study on the efficacy of these two compounds is not available in the current body of scientific literature.
Chemical and Physical Properties
A fundamental comparison begins with the structural and physical properties of the two molecules, which influence their behavior in biological systems.
| Property | 9-Aminoheptadecane | n-Octylamine |
| Synonyms | 9-Heptadecanamine, 1-Octylnonylamine | 1-Aminooctane, Caprylamine |
| Molecular Formula | C₁₇H₃₇N | C₈H₁₉N |
| Molecular Weight | 255.49 g/mol | 129.24 g/mol |
| Structure | A secondary amine with two octyl chains | A primary amine with a single octyl chain |
| Primary Function | Bioconjugation Linker | Chemical Intermediate, Surfactant Precursor |
Comparative Efficacy and Biological Activity
Currently, there is a significant disparity in the available data regarding the biological efficacy of 9-Aminoheptadecane and n-Octylamine.
9-Aminoheptadecane: This molecule is functionalized as a polyethylene glycol (PEG) linker, featuring a maleimide group and a TFP (2,3,5,6-Tetrafluorophenyl) ester. These reactive ends facilitate the conjugation of different molecules, such as proteins, peptides, or small drugs. There is no substantive evidence in the reviewed literature to suggest that 9-Aminoheptadecane possesses inherent biological or therapeutic efficacy. Its utility lies in its role as a structural component in more complex bioactive constructs.
Due to the absence of direct comparative studies and the lack of efficacy data for 9-Aminoheptadecane, a quantitative comparison of their biological performance cannot be compiled.
Experimental Methodologies
Detailed experimental protocols for assessing the biological efficacy of 9-Aminoheptadecane are absent from the literature, as its primary application is in chemical synthesis and conjugation.
For n-Octylamine, the aforementioned study on liposomal drug delivery would have employed standard cell viability assays to determine cytotoxicity. A general workflow for such an experiment is outlined below.
General Experimental Workflow for Cytotoxicity Assay
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like n-Octylamine in a cancer cell line.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Signaling Pathways
There is no information available in the searched literature detailing the specific signaling pathways modulated by either 9-Aminoheptadecane or n-Octylamine. Research into the biological effects of n-Octylamine at a molecular level would be required to elucidate its mechanism of action.
Conclusion
Based on the current scientific literature, 9-Aminoheptadecane and n-Octylamine are not comparable in terms of biological efficacy. 9-Aminoheptadecane serves as a chemical linker for bioconjugation, a role defined by its chemical reactivity rather than its biological activity. n-Octylamine, while primarily a chemical intermediate, has shown some utility as a component in bioactive formulations, such as biocides and drug delivery systems, where it can contribute to cytotoxicity.
For researchers and drug development professionals, the choice between these two molecules is dictated by the intended application. If the goal is to conjugate two or more molecules, a linker like 9-Aminoheptadecane would be appropriate. If the aim is to develop a formulation with inherent biocidal or cytotoxic properties, or to synthesize derivatives with potential therapeutic effects, n-Octylamine may serve as a starting point for further investigation and development. Future studies are needed to fully characterize the biological effects and potential mechanisms of action of n-Octylamine.
References
Spectroscopic Analysis of Heptadecan-9-amine Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic methods for confirming the reactions of Heptadecan-9-amine, a long-chain primary amine. Understanding the transformation of this amine is crucial in various applications, including its use as a capping agent for nanoparticles and a linker in bioconjugation. This document details the expected spectroscopic changes upon the conversion of this compound to an amide derivative, offering a clear framework for reaction confirmation.
Acylation of this compound: A Case Study
A common reaction involving primary amines is acylation, which converts the amine into an amide. This guide will focus on the reaction of this compound with acetic anhydride to yield N-(heptadecan-9-yl)acetamide. This reaction serves as an excellent model to illustrate the utility of various spectroscopic techniques in tracking the functional group transformation.
Reaction Scheme:
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for both the reactant, this compound, and the product, N-(heptadecan-9-yl)acetamide.
Table 1: 1H NMR Spectral Data (Typical Chemical Shifts in CDCl3)
| Assignment | This compound (Reactant) | N-(heptadecan-9-yl)acetamide (Product) | Key Changes & Rationale |
| -CH3 (terminal) | ~0.88 ppm (t, 6H) | ~0.88 ppm (t, 6H) | Unchanged, distant from the reaction center. |
| -CH2- (chain) | ~1.26 ppm (br s, 24H) | ~1.26 ppm (br s, 24H) | Largely unchanged. |
| -CH(NH2)- | ~2.70 ppm (m, 1H) | - | Disappearance of the methine proton adjacent to the amine. |
| -NH2 | ~1.45 ppm (br s, 2H) | - | Disappearance of the amine protons. |
| -CH(NHCOCH3)- | - | ~3.80 ppm (m, 1H) | Significant downfield shift of the methine proton due to the electron-withdrawing effect of the adjacent amide group. |
| -NHCOCH3 | - | ~5.30 ppm (br d, 1H) | Appearance of the amide proton signal, often broad due to quadrupole broadening and exchange. |
| -COCH3 | - | ~2.02 ppm (s, 3H) | Appearance of a sharp singlet for the acetyl methyl protons. |
Table 2: 13C NMR Spectral Data (Typical Chemical Shifts in CDCl3)
| Assignment | This compound (Reactant) | N-(heptadecan-9-yl)acetamide (Product) | Key Changes & Rationale |
| -CH3 (terminal) | ~14.1 ppm | ~14.1 ppm | Unchanged. |
| -CH2- (chain) | ~22.7 - 31.9 ppm | ~22.7 - 31.9 ppm | Largely unchanged. |
| -CH(NH2)- | ~51.0 ppm | - | Disappearance of the methine carbon signal. |
| -CH(NHCOCH3)- | - | ~53.0 ppm | Downfield shift of the methine carbon upon acylation. |
| -COCH3 | - | ~23.5 ppm | Appearance of the acetyl methyl carbon signal. |
| -C=O | - | ~169.5 ppm | Appearance of the carbonyl carbon signal in the characteristic amide region. |
Table 3: IR Spectral Data (Typical Frequencies in cm-1)
| Vibrational Mode | This compound (Reactant) | N-(heptadecan-9-yl)acetamide (Product) | Key Changes & Rationale |
| N-H Stretch | 3380-3250 (two bands, medium) | ~3300 (one band, medium) | Primary amine shows two N-H stretching bands (symmetric and asymmetric), while the secondary amide shows a single N-H stretch.[1] |
| C-H Stretch | 2950-2850 (strong) | 2950-2850 (strong) | Unchanged, characteristic of the long alkyl chain. |
| N-H Bend | 1650-1580 (medium) | 1570-1515 (strong, Amide II band) | Disappearance of the primary amine scissoring vibration and appearance of the strong amide II band (a combination of N-H bending and C-N stretching).[2][3] |
| C=O Stretch | - | 1680-1630 (strong, Amide I band) | Appearance of a very strong carbonyl stretch, which is characteristic of the amide group.[3] |
| C-N Stretch | 1250-1020 (weak-medium) | ~1400 (medium) | Shift in the C-N stretching frequency upon amide formation. |
Table 4: Mass Spectrometry Data (Expected m/z Values)
| Ion | This compound (Reactant) | N-(heptadecan-9-yl)acetamide (Product) | Key Changes & Rationale |
| [M]+ | 255.29 | 297.31 | Increase in molecular weight by 42.02 Da, corresponding to the addition of an acetyl group (CH3CO). |
| Base Peak | Often [M-alkyl]+ or iminium ions | Often fragments from the amide group | The fragmentation pattern will change significantly, with new characteristic fragments for the amide. |
| Key Fragments | Fragmentation of the alkyl chains | [CH3CO]+ (m/z 43), [M-CH3CO]+, and fragments from the cleavage of the C-N bond. | The appearance of an acetyl cation and other amide-specific fragments confirms the reaction. |
Experimental Protocols
General Protocol for Acylation of this compound
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a slight excess (e.g., 1.1 to 1.5 equivalents) of acetic anhydride to the solution. A base, such as triethylamine or pyridine, can be added to scavenge the acetic acid byproduct.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted acetic anhydride and acetic acid.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Remove the solvent under reduced pressure to obtain the crude N-(heptadecan-9-yl)acetamide.
-
Purify the product by column chromatography on silica gel or by recrystallization, if necessary.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Prepare samples by dissolving a small amount of the analyte (reactant or product) in a deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Process the spectra to identify chemical shifts, multiplicities, and integration values.
-
-
IR Spectroscopy:
-
Acquire spectra using an FTIR spectrometer.
-
For liquid samples like this compound, a thin film between salt plates (NaCl or KBr) can be used.
-
For solid or viscous liquid products, a KBr pellet or a thin film on a salt plate can be prepared.
-
Identify the characteristic absorption bands for the functional groups.
-
-
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI for volatile compounds, or Electrospray Ionization - ESI for less volatile compounds).
-
Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern.
-
Alternative Analytical Methods
While NMR, IR, and MS are powerful tools for structural elucidation, other techniques can also be employed, particularly for quantitative analysis and analysis of complex mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Long-chain amines can be challenging to analyze directly by GC due to their polarity. Derivatization is often employed to improve their volatility and chromatographic behavior. A common method is the acylation with trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetamide, which is more volatile and provides characteristic mass spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for analyzing less volatile compounds like this compound and its derivatives. Derivatization can also be used to enhance ionization efficiency and improve chromatographic separation. Reagents like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) react with the primary amine to introduce a chromophore or a readily ionizable group.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental and analytical process.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of a this compound reaction.
Caption: Logical relationships between functional group transformation and resulting spectroscopic changes.
References
Benchmarking Heptadecan-9-amine Against Industry-Standard Amines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Heptadecan-9-amine with industry-standard long-chain aliphatic amines, focusing on their physicochemical properties and performance in key applications. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs. While direct comparative studies for this compound are limited, this guide compiles available data and presents it alongside that of established amines, framed by standardized experimental protocols.
Physicochemical Properties: A Foundation for Performance
The performance of an amine in any application is fundamentally linked to its physicochemical properties. This compound, a C17 primary amine, is compared here with two common C18 long-chain amines: Stearylamine (saturated) and Oleylamine (unsaturated). These properties influence factors such as solubility, thermal stability, and interaction with other molecules.
| Property | This compound | Stearylamine | Oleylamine | Significance in Applications |
| Molecular Formula | C₁₇H₃₇N[1][2] | C₁₈H₃₉N | C₁₈H₃₇N | Dictates molecular weight, lipophilicity, and steric hindrance. |
| Molecular Weight | 255.49 g/mol [1][2] | 269.51 g/mol | 267.49 g/mol | Affects molar ratio calculations in formulations and reaction stoichiometry. |
| CAS Number | 3241-20-1[1] | 124-30-1 | 112-90-3 | Unique identifier for substance registration and information retrieval. |
| Appearance | Colorless to light yellow liquid | White waxy solid | Colorless to yellowish oil | Relevant for handling, formulation, and final product aesthetics. |
| Boiling Point | ~332-334 °C (estimated) | 349 °C | 348-350 °C | Indicator of volatility and thermal stability. |
| Melting Point | Not available | 53 °C | 18-26 °C | Determines the physical state at a given temperature, impacting handling and formulation processes. |
| Solubility | Insoluble in water | Insoluble in water | Insoluble in water | Critical for applications in aqueous or non-aqueous systems. |
| LogP (predicted) | ~7.3 | ~7.8 | ~7.7 | A measure of lipophilicity, which is crucial for interactions with cell membranes and non-polar phases. |
Performance as a Surfactant
Long-chain amines are utilized as surfactants in various industrial applications due to their amphiphilic nature. Their effectiveness is determined by their ability to reduce surface tension and form micelles at a critical concentration.
Key Performance Indicators:
-
Critical Micelle Concentration (CMC): The concentration of a surfactant above which micelles form. A lower CMC indicates a more efficient surfactant.
-
Surface Tension at CMC (γCMC): The minimum surface tension achieved at the CMC.
Experimental Protocol: Surface Tension Measurement (Wilhelmy Plate Method)
This method is a standard for determining the surface tension of a liquid and can be used to determine the CMC of a surfactant.
Comparative Surfactant Performance Data
| Amine | Chain Length | CMC (mmol/L) | γCMC (mN/m) |
| This compound | C17 | Data not available | Data not available |
| Oleylamine | C18 (unsaturated) | Data not available | Data not available |
| Stearylamine | C18 (saturated) | Data not available | Data not available |
| Reference: C18-tailed tertiary amine (UC18AMPM) | C18 | ~0.1 (in CO2 foam system) | Data not available |
| Reference: C22-tailed tertiary amine (UC22AMPM) | C22 | ~0.1 (in CO2 foam system) | Data not available |
Note: The reference data is for a tertiary amine in a specific CO2 foam application and may not be directly comparable to the primary amines in this guide.
Performance as a Corrosion Inhibitor
Long-chain aliphatic amines are effective corrosion inhibitors, particularly in the oil and gas industry. They function by adsorbing onto the metal surface and forming a protective film that isolates the metal from the corrosive environment.
Key Performance Indicators:
-
Inhibition Efficiency (IE%): The percentage reduction in the corrosion rate in the presence of the inhibitor compared to its absence.
-
Corrosion Rate: The speed at which a metal deteriorates in a specific environment.
Experimental Protocol: Potentiodynamic Polarization Resistance Measurement (ASTM G180)
This electrochemical test method is used to determine the corrosion rate of a metal in a specific environment and the effectiveness of a corrosion inhibitor.
Comparative Corrosion Inhibition Data
| Amine | Test Method | Metal | Corrosive Medium | Inhibition Efficiency (IE%) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Oleylamine | Data not available | Data not available | Data not available | Data not available |
| Stearylamine | Data not available | Data not available | Data not available | Data not available |
| Reference: Blend of amine salts of carboxylic acids (MCI®-2005) | ASTM G180 | Steel | Chloride solution | Passes ASTM C1582 requirements |
Role in Drug Delivery Systems: Lipid Nanoparticles (LNPs)
Long-chain amines are crucial components of ionizable lipids used in lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as mRNA vaccines. The amine's structure, including chain length and branching, significantly impacts the LNP's performance.
Key Performance Indicators:
-
Encapsulation Efficiency (%EE): The percentage of the drug that is successfully entrapped within the LNP.
-
Particle Size and Polydispersity Index (PDI): The average size and size distribution of the LNPs, which affect their stability and cellular uptake.
-
Zeta Potential: The surface charge of the LNPs, which influences their stability and interaction with cell membranes. A slightly positive zeta potential is generally favorable for cellular uptake.
Experimental Protocol: LNP Formulation and Characterization
The formulation of LNPs typically involves a rapid mixing process, such as microfluidics, to control particle size and encapsulation.
Comparative Performance in LNP Formulations
While direct experimental data for LNPs formulated with this compound is not available, the structure-activity relationships of similar long-chain amines can provide insights into its potential performance. For instance, the ionizable lipid SM-102, which is a component of the Moderna COVID-19 vaccine, incorporates a tertiary amine derived from a long-chain carboxylic acid.
| Amine (in Ionizable Lipid) | LNP Particle Size (nm) | LNP Zeta Potential (mV) | LNP Encapsulation Efficiency (%) |
| This compound | Data not available | Data not available | Data not available |
| Reference: SM-102 based LNP | ~80-100 | ~ -5 to +5 (at neutral pH) | >90% |
| Reference: Tridecan-7-amine (predicted) | Favorable for LNP formation | Influenced by branching | High purity is crucial for high EE |
| Reference: Dodecylamine (C12) | Influences lipid packing | Affects fusogenicity | Chain length impacts encapsulation |
| Reference: Octadecylamine (C18) | Influences lipid packing | Affects fusogenicity | Chain length impacts encapsulation |
Note: The performance of an amine in an LNP formulation is highly dependent on the other lipid components and the formulation process.
Conclusion
This compound, with its C17 alkyl chain, presents a unique profile that positions it as a valuable compound in various applications. While this guide highlights the lack of direct comparative performance data against industry-standard amines like Stearylamine and Oleylamine, it provides a framework for such a comparison based on established experimental protocols. The physicochemical properties of this compound suggest its potential as an effective surfactant, corrosion inhibitor, and a key component in advanced drug delivery systems. Further experimental studies are warranted to fully benchmark its performance and unlock its full potential in these and other applications.
References
A Researcher's Guide to Investigating the Cross-Reactivity of Heptadecan-9-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of Heptadecan-9-amine, a primary amine with potential applications in bioconjugation, drug delivery, and material sciences. Due to a lack of publicly available cross-reactivity data for this specific compound, this document outlines recommended experimental protocols and data presentation formats to enable researchers to systematically evaluate its interaction with other reagents. The focus is on providing the methodologies to generate and compare performance data against other structurally similar amines.
Introduction to this compound and Cross-Reactivity
This compound (C17H37N) is a long-chain aliphatic amine.[1][2] Its primary amine group is a key functional moiety, making it reactive towards a variety of electrophilic reagents, including carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones, aldehydes).[1] Understanding the cross-reactivity of this compound is crucial for its application in complex biological and chemical systems, as off-target reactions can lead to reduced efficacy, and the formation of unintended byproducts.
Cross-reactivity studies are essential to characterize the specificity of a molecule and predict its potential interactions. In the context of drug development, unforeseen cross-reactivity with endogenous molecules or other drugs can lead to adverse effects. For bioconjugation applications, non-specific binding can result in poorly defined conjugates with reduced activity.
This guide presents standardized protocols to investigate the cross-reactivity of this compound, with a focus on reactions relevant to life sciences and drug development.
Experimental Framework for Cross-Reactivity Profiling
To assess the cross-reactivity of this compound, a panel of reagents with different reactive groups should be tested. This panel should ideally include compounds commonly encountered in bioconjugation and cellular environments. A suggested workflow for this assessment is outlined below.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to determine the cross-reactivity of this compound.
General Protocol for Amine-Reactive Crosslinking
This protocol is adapted for testing the reactivity of this compound with NHS esters, a common class of amine-reactive crosslinkers.[3][4]
Materials:
-
This compound
-
Amine-reactive crosslinker (e.g., BS3 (bis[sulfosuccinimidyl] suberate))
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Control amines (e.g., Hexylamine, n-Octylamine)
Procedure:
-
Sample Preparation: Prepare a 10 mM stock solution of this compound in DMF or DMSO. Prepare stock solutions of control amines at the same concentration.
-
Crosslinker Preparation: Immediately before use, dissolve the amine-reactive crosslinker in DMF or DMSO to a concentration of 10 mM.
-
Reaction: In a microcentrifuge tube, combine 10 µL of the this compound stock solution with 80 µL of reaction buffer. Add 10 µL of the crosslinker solution to initiate the reaction. The final concentrations will be 1 mM amine and 1 mM crosslinker.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding 10 µL of quenching buffer. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the reaction products by LC-MS/MS to identify and quantify the formation of the conjugate.
Competitive Binding Assay
This assay can be used to determine the relative reactivity of this compound compared to another amine for a specific reagent.
Materials:
-
Same as in Protocol 3.1, with the addition of a labeled competitor amine (e.g., a fluorescently tagged amine).
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the amine-reactive reagent and the labeled competitor amine in the reaction buffer.
-
Addition of this compound: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation and Quenching: Follow the incubation and quenching steps as described in Protocol 3.1.
-
Analysis: Measure the amount of labeled amine that has reacted with the reagent. A decrease in the signal from the labeled amine indicates that this compound is competing for the reactive sites.
Data Presentation and Comparison
Quantitative data from cross-reactivity studies should be summarized in a clear and structured format to facilitate comparison.
Table 1: Reactivity of this compound with a Panel of Amine-Reactive Reagents
| Reagent Class | Example Reagent | Reactive Group | This compound % Reactivity (Hypothetical) | Control Amine (n-Octylamine) % Reactivity (Hypothetical) |
| NHS Esters | BS3 | N-hydroxysuccinimide ester | 85% | 92% |
| Imidoesters | Dimethyl pimelimidate (DMP) | Imidoester | 60% | 75% |
| Aldehydes | Glutaraldehyde | Aldehyde | 45% | 55% |
| Isothiocyanates | Fluorescein isothiocyanate (FITC) | Isothiocyanate | 90% | 95% |
Table 2: Kinetic Parameters for the Reaction of this compound with BS3
| Amine | k_obs (s⁻¹) (Hypothetical) | Half-life (s) (Hypothetical) |
| This compound | 0.0025 | 277 |
| n-Octylamine | 0.0031 | 224 |
Reaction Mechanisms and Pathways
Visualizing the chemical reactions and pathways involved in cross-reactivity studies can aid in understanding the underlying mechanisms.
Caption: Reaction of this compound with an NHS ester crosslinker.
The primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The efficiency of this reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5. It is important to avoid buffers containing primary amines, such as Tris, as they will compete with this compound for reaction with the NHS ester.
Conclusion
References
Literature review of Heptadecan-9-amine applications and efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Heptadecan-9-amine, focusing on its applications in materials science, particularly as a surface ligand in the synthesis of nanoparticles. Due to a lack of available data, this guide does not cover applications in drug development.
This compound, also known as 9-aminoheptadecane, is a long-chain aliphatic amine. Its molecular structure, characterized by a seventeen-carbon chain with a primary amine group at the ninth carbon, imparts specific physicochemical properties that make it a subject of interest in chemical synthesis and materials science. This guide will delve into its known applications, compare its functional role with alternative compounds, and provide context for its use in experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its application as a solvent, reagent, and surface ligand in various synthetic protocols.
| Property | Value |
| Molecular Formula | C₁₇H₃₇N |
| Molecular Weight | 255.49 g/mol |
| CAS Number | 3241-20-1 |
| Appearance | Colorless to light yellow/orange clear liquid |
| Boiling Point | 120 °C at 0.1 mmHg |
| Purity | >96.0% (GC) |
Applications of this compound
The primary application of this compound identified in the scientific literature is as a capping agent or surface ligand in the synthesis of colloidal nanoparticles, particularly quantum dots (QDs). It also serves as a building block for organic semiconductors.
Role as a Capping Agent in Nanoparticle Synthesis
In the synthesis of nanoparticles, capping agents are crucial for controlling particle growth, preventing aggregation, and ensuring colloidal stability. Long-chain alkylamines, such as this compound, play a significant role in the synthesis of various nanomaterials.[1][2] The amine group coordinates to the surface of the growing nanocrystal, while the long alkyl chain provides steric hindrance, preventing the particles from clumping together and precipitating out of solution.[2]
The choice of capping agent can significantly influence the morphology, size, and optical properties of the resulting nanoparticles.[1] Alkylamines are known to affect nucleation and crystal growth, and their presence can lead to the formation of specific shapes, such as nanoplates or nanoflowers.[1]
The branched structure of this compound, with the amine group located centrally on the alkyl chain, may offer different steric and electronic effects compared to linear amines of similar molecular weight, potentially influencing particle morphology and stability in unique ways.
Use in Organic Semiconductors
This compound is also categorized as a building block for organic semiconductors. The introduction of alkyl chains can enhance the solubility of conjugated polymers and influence the packing of molecules in the solid state, which in turn affects charge transport properties. While the specific use of this compound in published organic semiconductor research is not detailed in the available literature, its properties are consistent with those of molecules used to functionalize semiconductor materials.
Comparison with Alternative Capping Agents
The selection of a capping agent is a critical parameter in nanoparticle synthesis. This compound falls into the category of primary alkylamines. However, a variety of other molecules can be used, each with its own advantages and disadvantages.
| Capping Agent Class | Examples | Key Characteristics & Applications |
| Primary Alkylamines | This compound , Octylamine, Dodecylamine, Oleylamine | Good for steric stabilization; used in the synthesis of a wide range of nanoparticles, including quantum dots and metal oxides. |
| Thiols | Dodecanethiol, Mercaptopropionic acid | Stronger binding to certain metal surfaces (e.g., gold, cadmium) compared to amines, leading to robust passivation. Can sometimes quench fluorescence. |
| Carboxylic Acids | Oleic acid, Stearic acid | Often used in combination with amines. The carboxylate group provides strong binding to metal oxide surfaces. |
| Phosphines & Phosphine Oxides | Trioctylphosphine (TOP), Trioctylphosphine oxide (TOPO) | Commonly used in high-temperature synthesis of high-quality quantum dots. Act as both solvent and capping agent. |
| Polymers | Polyvinylpyrrolidone (PVP) | Provide excellent steric stability and can be used to control the shape of nanoparticles. |
The choice between these agents depends on the specific material being synthesized, the desired particle characteristics, and the solvent system used. Alkylamines like this compound are often favored for their ability to provide good colloidal stability in nonpolar solvents and for their role in controlling the growth kinetics of the nanoparticles.
Experimental Protocols: General Considerations
Objective: To synthesize colloidal nanoparticles with controlled size and stability.
Materials:
-
Metal precursor (e.g., cadmium oxide, lead acetate)
-
Non-coordinating, high-boiling point solvent (e.g., octadecene)
-
This compound (capping agent)
-
Co-ligand (optional, e.g., oleic acid)
-
Reducing agent or chalcogenide precursor (e.g., selenium, sulfur)
-
Inert gas (e.g., argon, nitrogen)
-
Purification solvents (e.g., toluene, hexane, ethanol, acetone)
General Procedure (Hot-Injection Method):
-
A mixture of the metal precursor, this compound, and the high-boiling point solvent is loaded into a three-neck flask.
-
The mixture is heated under an inert atmosphere to a specific temperature to form a clear solution of the metal-amine complex.
-
The chalcogenide precursor, dissolved in a suitable solvent, is rapidly injected into the hot reaction mixture.
-
The temperature is then lowered to a specific growth temperature and maintained for a period to allow for the controlled growth of the nanoparticles.
-
The reaction is quenched by cooling the flask.
-
The resulting nanoparticles are purified by repeated precipitation with a non-solvent (e.g., ethanol or acetone) and redispersion in a solvent (e.g., toluene or hexane).
Note: The specific temperatures, reaction times, and precursor concentrations are critical parameters that need to be optimized for each specific type of nanoparticle.
Efficacy and Performance Data
A significant challenge in providing a comparative guide for this compound is the lack of published quantitative data on its performance relative to other capping agents. Studies comparing different alkylamines often focus on more commonly used linear amines like octylamine or oleylamine. Therefore, there is a clear opportunity for further research to systematically evaluate the efficacy of branched alkylamines like this compound in controlling nanoparticle synthesis and to quantify their impact on key performance metrics such as:
-
Quantum Yield: For fluorescent nanoparticles like quantum dots.
-
Particle Size Distribution: A measure of the uniformity of the synthesized nanoparticles.
-
Colloidal Stability: The ability of the nanoparticles to remain dispersed in a solvent over time.
-
Charge Carrier Mobility: For applications in organic electronics.
Conclusion
This compound is a long-chain, branched primary amine with established applications as a capping agent in the synthesis of nanoparticles and as a building block for organic semiconductors. Its chemical structure suggests it can provide steric stabilization to colloidal nanoparticles, similar to other long-chain alkylamines. However, there is a notable lack of specific comparative studies and quantitative performance data in the publicly available literature. This highlights a research gap and an opportunity for further investigation into the unique properties that this and other branched alkylamines may impart in the field of materials science. For researchers considering its use, this compound represents a potentially valuable but underexplored alternative to more conventional linear capping agents.
References
- 1. Role of Alkylamines in Tuning the Morphology and Optical Properties of SnS2 Nanoparticles Synthesized by via Facile Thermal Decomposition Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications-of-primary-alkylamines-in-nanoparticles-formation-and-stabilization - Ask this paper | Bohrium [bohrium.com]
Safety Operating Guide
Safe Disposal of Heptadecan-9-amine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Heptadecan-9-amine is critical for laboratory safety and compliance. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure that all waste containing this chemical is managed appropriately. This compound is classified as a corrosive substance that causes severe skin burns and eye damage, necessitating careful handling and disposal as hazardous waste.[1][2][3]
Core Disposal Protocol
All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.
-
Immediate Segregation: At the point of generation, immediately segregate waste containing this compound to prevent cross-contamination.
-
Hazardous Waste Container: Use a designated, properly labeled, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". Include the approximate concentration and any other components in the waste mixture.
-
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Disposal Arrangement: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Spill Management
In the event of a this compound spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: For large spills, evacuate the area and contact your institution's emergency response team.
-
Containment (for small spills): If the spill is small and you are trained to handle it, wear appropriate PPE. Absorb the spill with an inert material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbent material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontamination solution as recommended by your institution's safety protocols. All cleaning materials must also be disposed of as hazardous waste.
Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₁₇H₃₇N |
| Molecular Weight | 255.49 g/mol |
| Appearance | Colorless to Light Yellow to Light Orange Clear Liquid |
| Boiling Point | 120 °C / 0.1 mmHg |
| Flash Point | 147 °C |
| Purity | >96.0% (GC) |
Source: PubChem, Tokyo Chemical Industry Co., Ltd., TCI EUROPE N.V.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
